Echinosporin
説明
特性
分子式 |
C10H9NO5 |
|---|---|
分子量 |
223.18 g/mol |
IUPAC名 |
(1S,4S,7S,8S)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide |
InChI |
InChI=1S/C10H9NO5/c11-7(12)6-3-5-4-1-2-10(5,14)9(13)16-8(4)15-6/h1-5,8,14H,(H2,11,12)/t4-,5-,8-,10-/m0/s1 |
InChIキー |
OXSZHYWOGQJUST-PDXIVQBHSA-N |
SMILES |
C1=CC2(C3C1C(OC(=C3)C(=O)N)OC2=O)O |
異性体SMILES |
C1=C[C@@]2([C@@H]3[C@H]1[C@@H](OC(=C3)C(=O)N)OC2=O)O |
正規SMILES |
C1=CC2(C3C1C(OC(=C3)C(=O)N)OC2=O)O |
同義語 |
echinosporin XK-213 |
製品の起源 |
United States |
Foundational & Exploratory
Echinosporin: A Technical Guide to its Discovery, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of Echinosporin (B1671086), a secondary metabolite produced by Streptomyces species. This document details the experimental protocols for its production and purification, summarizes its known biological activities with quantitative data, and explores its mechanism of action, including its effects on cell cycle progression and apoptosis.
Discovery and Producing Organisms
This compound is a natural product first isolated from Streptomyces echinosporus. Subsequent research has identified other Streptomyces species, including Streptomyces albogriseolus and Streptomyces erythraeus, as producers of this compound. It exhibits a range of biological activities, including antibacterial and notable antitumor properties. Its anticancer effects are attributed to its ability to inhibit cell proliferation and induce programmed cell death (apoptosis) in various cancer cell lines.
Experimental Protocols
This section outlines the detailed methodologies for the fermentation of Streptomyces, and the subsequent extraction and purification of this compound.
Fermentation of Streptomyces sp.
A two-stage fermentation process is typically employed for the production of this compound.
Seed Culture Preparation:
-
Inoculation: A loopful of spores from a mature slant culture of Streptomyces sp. is used to inoculate a 250 mL Erlenmeyer flask containing 50 mL of seed medium.
-
Seed Medium Composition:
Component Concentration (g/L) Soluble Starch 15.0 Yeast Extract 5.0 Peptone 5.0 K2HPO4 1.0 MgSO4·7H2O 0.5 | pH | 7.0-7.2 |
-
Incubation: The flask is incubated at 28-30°C for 48-72 hours on a rotary shaker at 200-250 rpm.
Production Culture:
-
Inoculation: The seed culture (5% v/v) is transferred to a larger fermentation vessel containing the production medium.
-
Production Medium Composition:
Component Concentration (g/L) Glucose 20.0 Soybean Meal 10.0 Corn Steep Liquor 5.0 CaCO3 2.0 NaCl 5.0 | pH | 7.0 |
-
Incubation: The production culture is incubated at 28-30°C for 7-10 days with continuous agitation and aeration.
Extraction of this compound
Following fermentation, the culture broth is harvested for the extraction of this compound.
-
Separation of Biomass: The culture broth is centrifuged at 5,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.
-
Solvent Extraction: The supernatant is adjusted to an acidic pH (around 3-4) with an appropriate acid (e.g., HCl). An equal volume of ethyl acetate (B1210297) is then added, and the mixture is vigorously shaken for 1-2 hours. This process is repeated three times to ensure complete extraction of the compound into the organic phase.
-
Concentration: The ethyl acetate extracts are pooled and concentrated under reduced pressure using a rotary evaporator at 40-45°C to yield a crude extract.
Purification of this compound
The crude extract is subjected to chromatographic techniques for the purification of this compound.
-
Adsorption Chromatography: The crude extract is dissolved in a minimal amount of a suitable solvent and loaded onto a column packed with activated carbon.
-
Elution: The column is washed with a non-polar solvent to remove impurities. This compound is then eluted using a gradient of aqueous acetone (B3395972) or methanol (B129727).
-
Crystallization: The fractions containing this compound are pooled, concentrated, and the compound is crystallized from methanol to obtain pure this compound.
Caption: Workflow for this compound Production and Isolation.
Biological Activity and Quantitative Data
This compound has demonstrated significant antitumor activity against a variety of cancer cell lines. Its primary mechanism of action involves the inhibition of DNA, RNA, and protein synthesis, leading to cell cycle arrest and apoptosis.
Antitumor Activity
| Tumor Model | Activity | Reference |
| Leukemia P388 (in vivo) | Active | [1] |
| P388/VCR (in vivo) | Active | [1] |
| Fibrosarcoma Meth 1 (in vivo) | Active | [1] |
| Melanoma B16 (in vivo) | Marginally Active | [1] |
| Sarcoma 180 (in vivo) | Marginally Active | [1] |
| Lewis Lung Carcinoma (in vivo) | Not Active | [1] |
| Xenograft MX-1 (in vivo) | Not Active | [1] |
In Vitro Cytotoxicity
| Cell Line | IC50 | Reference |
| HeLa S3 (Colony Formation) | Inhibition observed with a wide shoulder at low dose ranges | [1] |
Signaling Pathways
This compound exerts its anticancer effects primarily by inducing cell cycle arrest at the G2/M phase and triggering apoptosis. While the direct molecular target of this compound has not been definitively identified, its downstream effects on these critical cellular processes are evident.
G2/M Cell Cycle Arrest
This compound's ability to halt the cell cycle at the G2/M transition prevents cancer cells from proceeding into mitosis, thereby inhibiting their proliferation. This arrest is typically regulated by the Cyclin B1/Cdk1 complex. It is hypothesized that this compound may directly or indirectly inhibit the activity of this complex, leading to cell cycle arrest.
Caption: this compound-Induced G2/M Cell Cycle Arrest Pathway.
Apoptosis Induction
In addition to cell cycle arrest, this compound induces programmed cell death, or apoptosis, in cancer cells. This process can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process. The specific pathway initiated by this compound is likely cell-type dependent.
Caption: General Apoptosis Pathways Potentially Activated by this compound.
Conclusion
This compound, a natural product from Streptomyces, presents a promising scaffold for the development of novel anticancer agents. Its ability to induce cell cycle arrest and apoptosis highlights its potential as a therapeutic candidate. This guide provides a foundational understanding of its discovery, isolation, and biological activity, offering a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug development. Further investigation into its precise molecular targets and mechanism of action will be crucial for its future clinical development.
References
Echinosporin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinosporin is a naturally occurring antibiotic with significant antitumor properties. Isolated from Streptomyces species, this small molecule has garnered attention within the scientific community for its potent cytostatic and apoptotic effects on various cancer cell lines. Its complex tricyclic lactone structure presents a unique scaffold for potential therapeutic development. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and biological properties, and mechanism of action of this compound. Detailed experimental protocols for its isolation and key biological assays are presented, alongside visualizations of its known signaling pathways to facilitate further research and drug development efforts.
Chemical Structure and Physicochemical Properties
This compound is chemically known as 6-carbamoyl-1-hydroxy-3,5-dioxatricyclo[6.3.0.04,9]undeca-6,10-dien-2-one.[1] Its unique and highly oxygenated tricyclic structure has been confirmed by X-ray crystallography.[1][2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in Table 1. This data is essential for its handling, formulation, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C10H9NO5 | [3] |
| Molecular Weight | 223.18 g/mol | [4] |
| Appearance | White solid | [3] |
| Solubility | Water soluble | [3] |
Table 1: Physicochemical Properties of this compound
Spectroscopic Data
1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra are crucial for confirming the identity and purity of this compound. Although specific spectral data for the parent compound is not detailed in the readily available literature, analysis of derivatives such as this compound-triacetate provides insight into the core structure.
1.2.2. Mass Spectrometry (MS)
Mass spectrometry data confirms the molecular weight of this compound. The fragmentation pattern observed in MS/MS analysis is consistent with its complex tricyclic structure.
1.2.3. Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups, including hydroxyl (-OH), amide (-CONH2), ketone (C=O), and ether (C-O-C) functionalities.
Biological Activity and Mechanism of Action
This compound exhibits potent antitumor activity against a range of cancer cell lines.[3][5] It also possesses weak antibacterial activity.[2]
Antitumor Activity
This compound has been shown to inhibit the proliferation of various cancer cell lines. The half-maximal inhibitory concentrations (IC50) for several cell lines are presented in Table 2.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Human myelogenous leukemia | 25.1 | [6] |
| tsFT210 | Mouse mammary carcinoma | 91.5 | [6] |
| HCT-15 | Human colon carcinoma | 247 | [6] |
Table 2: In Vitro Antiproliferative Activity of this compound
This compound has also demonstrated antitumor activity in rodent models, including against leukemia P388 and fibrosarcoma Meth 1.[3][5]
Mechanism of Action: Cell Cycle Arrest and Apoptosis
The primary mechanism of this compound's antitumor activity is through the induction of cell cycle arrest at the G2/M phase and the subsequent triggering of apoptosis (programmed cell death).[6]
2.2.1. G2/M Phase Cell Cycle Arrest
This compound disrupts the normal progression of the cell cycle, causing cells to accumulate in the G2/M phase. This arrest prevents the cells from entering mitosis and dividing. The following diagram illustrates the key regulatory points of the G2/M checkpoint, which are potential targets for this compound.
2.2.2. Induction of Apoptosis
Following cell cycle arrest, this compound induces apoptosis. This process is characterized by a cascade of events leading to cell death. A key step in apoptosis is the activation of caspases, a family of proteases that execute the cell death program. The diagram below outlines a general model for the induction of apoptosis.
Antibacterial Activity
This compound exhibits weak antibacterial activity. Minimum Inhibitory Concentrations (MICs) against several bacterial strains are provided in Table 3.
| Bacterial Strain | MIC (µg/mL) | Reference |
| Proteus vulgaris | 100 | [2] |
| Salmonella typhosa | 100 | [2] |
| Shigella sonnei | 100 | [2] |
| Escherichia coli | >200 | [2] |
| Bacillus subtilis | >200 | [2] |
Table 3: Antibacterial Activity of this compound
Experimental Protocols
This section provides detailed methodologies for the isolation of this compound and for conducting key biological assays to evaluate its activity.
Fermentation and Isolation of this compound from Streptomyces echinosporus
The following protocol is a generalized procedure based on literature descriptions.
Protocol:
-
Fermentation: Culture Streptomyces echinosporus in a suitable liquid medium under optimal growth conditions (e.g., temperature, pH, aeration) for a sufficient period to allow for the production of secondary metabolites.
-
Separation: Separate the fermentation broth from the mycelial cake by centrifugation or filtration.
-
Acidification: Adjust the pH of the supernatant to acidic conditions.
-
Adsorption: Add activated carbon to the acidified supernatant and stir to allow for the adsorption of this compound.
-
Elution: Collect the activated carbon and elute the adsorbed compounds with a solvent system such as aqueous acetone.
-
Purification: Concentrate the eluate and subject it to further purification steps, such as column chromatography (e.g., silica (B1680970) gel, Sephadex) to obtain pure this compound.
Determination of IC50 using MTT Assay
This protocol describes a standard method for determining the half-maximal inhibitory concentration (IC50) of this compound against a cancer cell line (e.g., K562).
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and plot a dose-response curve. Determine the IC50 value from this curve using appropriate software.
Cell Cycle Analysis by Flow Cytometry
This protocol outlines the procedure for analyzing the effect of this compound on the cell cycle distribution.
Protocol:
-
Cell Treatment: Treat cells with this compound at a relevant concentration (e.g., near the IC50 value) for a specific duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding fluorescent dye (e.g., propidium (B1200493) iodide) and RNase A (to prevent staining of RNA).
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA-binding dye is proportional to the DNA content of the cells.
-
Data Analysis: Analyze the resulting histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Caspase Activation Assay
This protocol describes a method to measure the activation of caspases, key mediators of apoptosis, in response to this compound treatment.
Protocol:
-
Cell Treatment: Treat cells with this compound for a time course determined by previous experiments.
-
Cell Lysis: Lyse the cells to release their contents, including activated caspases.
-
Substrate Addition: Add a fluorogenic or colorimetric substrate specific for a particular caspase (e.g., caspase-3) to the cell lysate.
-
Incubation: Incubate the mixture to allow the activated caspase to cleave the substrate, releasing a fluorescent or colored product.
-
Signal Detection: Measure the fluorescence or absorbance of the product using a microplate reader.
-
Data Analysis: Quantify the caspase activity and compare the levels in treated cells to those in untreated controls.
Conclusion
This compound is a promising natural product with significant potential for development as an anticancer agent. Its ability to induce cell cycle arrest and apoptosis in cancer cells provides a strong rationale for further investigation. The technical information and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers in the fields of natural product chemistry, oncology, and drug discovery, facilitating continued exploration of this compound and its derivatives as potential therapeutic agents.
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. ekwan.github.io [ekwan.github.io]
- 5. researchgate.net [researchgate.net]
- 6. dev.spectrabase.com [dev.spectrabase.com]
Echinosporin: A Potent Inducer of G2/M Cell Cycle Arrest and Apoptosis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Echinosporin (B1671086), a natural product isolated from marine-derived Streptomyces albogriseolus, has emerged as a promising anti-cancer agent. This technical guide provides a comprehensive overview of its mechanism of action as a potent cell cycle inhibitor, specifically targeting the G2/M phase transition. The document details the molecular pathways affected by this compound, leading to cell cycle arrest and subsequent induction of apoptosis. Quantitative data from various studies are summarized, and detailed experimental protocols for key assays are provided to facilitate further research and development of this compound and its analogs as potential cancer therapeutics.
Introduction
The cell cycle is a tightly regulated process that governs cell proliferation. Dysregulation of the cell cycle is a hallmark of cancer, leading to uncontrolled cell growth. The G2/M checkpoint is a critical control point that ensures the fidelity of genetic information before cells enter mitosis. Small molecules that can modulate the G2/M checkpoint are of significant interest in oncology drug discovery. This compound has been identified as one such molecule, demonstrating potent anti-proliferative effects in various cancer cell lines. This guide aims to consolidate the current understanding of this compound's activity, providing a technical resource for the scientific community.
Quantitative Data on this compound's Biological Activity
This compound exhibits significant cytotoxicity against a range of cancer cell lines. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of the cell population.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| tsFT210 | Mouse mammary carcinoma | 91.5 | [1] |
| K562 | Human chronic myelogenous leukemia | 25.1 | [1] |
| HCT-15 | Human colorectal adenocarcinoma | 247 | [1] |
Flow cytometry analysis has been instrumental in elucidating the effect of this compound on the cell cycle distribution. Treatment with this compound leads to a significant accumulation of cells in the G2/M phase.
Table 2: Effect of this compound on Cell Cycle Distribution
| Cell Line | Treatment Concentration (µM) | % of Cells in G2/M Phase (Control) | % of Cells in G2/M Phase (Treated) | Citation |
| K562 | 25 | Not specified | Significant increase | [1] |
| HCT-15 | Not specified | Not specified | Significant increase | [1] |
Mechanism of Action: G2/M Arrest and Apoptosis
This compound exerts its anti-proliferative effects primarily by inducing cell cycle arrest at the G2/M checkpoint, which is followed by the induction of apoptosis.
G2/M Phase Arrest: Targeting the Cyclin B1/CDK1 Complex
The transition from the G2 to the M phase of the cell cycle is predominantly controlled by the activation of the Cyclin B1/CDK1 (also known as cdc2) complex. This compound has been shown to down-regulate the expression of Cyclin B1, a key regulatory subunit of the CDK1 kinase. This reduction in Cyclin B1 levels prevents the formation of the active Cyclin B1/CDK1 complex, thereby halting the cell cycle at the G2/M transition.
Caption: this compound-induced G2/M cell cycle arrest pathway.
Induction of Apoptosis
Prolonged arrest at the G2/M checkpoint can trigger apoptosis, or programmed cell death. While the precise apoptotic pathway induced by this compound is not fully elucidated, studies on the related compound echinomycin (B1671085) suggest the involvement of the intrinsic mitochondrial pathway. This pathway is characterized by the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, the key executioners of apoptosis. The activation of caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) is a hallmark of this pathway.
Caption: Proposed intrinsic pathway of this compound-induced apoptosis.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Culture and Drug Treatment
-
Cell Lines: Human cancer cell lines such as K562 (leukemia) or HCT-15 (colon) are suitable.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution (e.g., 10 mM). Further dilute with culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in the culture does not exceed 0.1% to avoid solvent-induced toxicity.
-
Treatment: Seed cells at an appropriate density and allow them to attach overnight. Replace the medium with fresh medium containing various concentrations of this compound or vehicle control (DMSO) and incubate for the desired time periods (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
-
Seeding: Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and treat with this compound as described above.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value can be determined by plotting the percentage of viability against the log of the drug concentration.
Cell Cycle Analysis by Flow Cytometry
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with ice-cold phosphate-buffered saline (PBS) and fix them in 70% ethanol (B145695) at -20°C overnight.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI, 50 µg/mL) and RNase A (100 µg/mL) in PBS.
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Caption: Experimental workflow for cell cycle analysis by flow cytometry.
Western Blot Analysis for Cell Cycle Proteins
-
Protein Extraction: Treat cells with this compound, harvest, and wash with ice-cold PBS. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, CDK1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software (e.g., ImageJ) and normalize to the loading control.
Conclusion and Future Directions
This compound is a potent inhibitor of cancer cell proliferation that acts by inducing G2/M cell cycle arrest and subsequent apoptosis. Its mechanism of action involves the downregulation of Cyclin B1, a critical regulator of the G2/M transition. The detailed protocols provided in this guide will enable researchers to further investigate the anti-cancer properties of this compound and its analogs. Future research should focus on elucidating the complete signaling pathway initiated by this compound, identifying its direct molecular target(s), and evaluating its efficacy and safety in preclinical animal models. These studies will be crucial for the potential development of this compound as a novel therapeutic agent for the treatment of cancer.
References
Echinosporin-Induced Apoptosis: A Technical Guide to the Core Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinosporin (B1671086), a secondary metabolite isolated from Streptomyces, has demonstrated notable anti-proliferative and pro-apoptotic effects across various cancer cell lines. This technical guide provides an in-depth exploration of the putative molecular mechanisms underlying this compound-induced apoptosis. By integrating the available experimental data with established apoptotic signaling paradigms, this document outlines the key pathways likely involved, including the intrinsic and extrinsic apoptotic cascades, the role of reactive oxygen species (ROS), and the interplay with cell cycle regulation. Detailed experimental protocols are provided to facilitate further investigation into this compound's mechanism of action, alongside quantitative data and visual representations of the signaling networks.
Quantitative Analysis of this compound's Anti-Proliferative Activity
This compound exhibits cytotoxic effects on a range of cancer cell lines, inhibiting their proliferation with varying efficacy. The half-maximal inhibitory concentration (IC50) values from published studies are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| tsFT210 | Mouse Mammary Carcinoma | 91.5 | [1] |
| K562 | Human Myelogenous Leukemia | 25.1 | [1] |
| HCT-15 | Human Colorectal Adenocarcinoma | 247 | [1] |
Core Signaling Pathways in this compound-Induced Apoptosis
While the precise signaling network of this compound-induced apoptosis is still under investigation, existing evidence points towards the activation of a coordinated cellular response involving cell cycle arrest and the engagement of canonical apoptotic pathways. This compound has been shown to induce G2/M phase cell cycle arrest, a common trigger for apoptosis.[1] The subsequent apoptotic cascade likely involves the generation of reactive oxygen species (ROS), modulation of the Bcl-2 family of proteins, activation of caspase cascades, and potential interplay with MAPK and NF-κB signaling.
G2/M Cell Cycle Arrest and Apoptotic Initiation
This compound's induction of G2/M phase arrest is a critical initiating event.[1] Prolonged arrest at this checkpoint can trigger apoptosis through various mechanisms, including the accumulation of pro-apoptotic signals and the failure of DNA damage repair mechanisms.
Caption: this compound-induced G2/M arrest leading to apoptosis.
The Role of Reactive Oxygen Species (ROS)
Many chemotherapeutic agents induce apoptosis through the generation of ROS.[2] ROS can act as secondary messengers, triggering downstream signaling cascades that lead to mitochondrial dysfunction and caspase activation. It is plausible that this compound treatment elevates intracellular ROS levels, contributing to its apoptotic effects.
Caption: ROS-mediated apoptosis potentially induced by this compound.
Intrinsic (Mitochondrial) Apoptosis Pathway
The intrinsic pathway is a central mechanism of apoptosis, regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak, upon activation, lead to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c and other pro-apoptotic factors into the cytosol. This triggers the formation of the apoptosome and subsequent activation of caspase-9 and the executioner caspase-3.
Caption: The intrinsic apoptosis pathway potentially activated by this compound.
Extrinsic (Death Receptor) Apoptosis Pathway
The extrinsic pathway is initiated by the binding of death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface. This leads to the recruitment of adaptor proteins and the activation of initiator caspase-8, which can then directly activate executioner caspases or cleave Bid to engage the intrinsic pathway. While direct evidence for this compound's involvement in this pathway is lacking, it remains a potential mechanism.
Caption: The extrinsic apoptosis pathway and its crosstalk with the intrinsic pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathways, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are activated by cellular stress, including ROS.[3] These pathways can promote apoptosis by phosphorylating and modulating the activity of Bcl-2 family proteins and other downstream targets.
Nuclear Factor-kappa B (NF-κB) Signaling
The NF-κB pathway is a key regulator of inflammation, cell survival, and proliferation.[4] In many cancers, constitutive NF-κB activity promotes survival by upregulating anti-apoptotic proteins. Inhibition of the NF-κB pathway can sensitize cancer cells to apoptosis.[5] It is conceivable that this compound may exert its pro-apoptotic effects in part by inhibiting NF-κB signaling.
Experimental Protocols
To elucidate the precise mechanisms of this compound-induced apoptosis, a series of well-established experimental protocols can be employed.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of this compound and calculate the IC50 value.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of this compound on cell cycle distribution.
Protocol:
-
Treat cells with this compound for the desired time points.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C for at least 2 hours.
-
Wash the cells with PBS and resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL propidium (B1200493) iodide (PI).
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
Caption: Workflow for cell cycle analysis by flow cytometry.
Apoptosis Analysis by Annexin V/PI Staining
Objective: To quantify the percentage of apoptotic and necrotic cells.
Protocol:
-
Treat cells with this compound for the desired time points.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry within 1 hour.
Western Blot Analysis of Apoptotic Proteins
Objective: To determine the expression levels of key proteins involved in the apoptotic pathways.
Protocol:
-
Treat cells with this compound and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax, p-JNK, p-p38) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
Caption: General workflow for Western blot analysis.
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent by inducing cell cycle arrest and apoptosis. The proposed signaling pathways, involving ROS generation, modulation of the Bcl-2 family, and caspase activation, provide a solid framework for understanding its mechanism of action. Further research is warranted to definitively map the intricate signaling network activated by this compound. This will involve targeted experiments to validate the involvement of the MAPK and NF-κB pathways and to identify the direct molecular targets of this compound. A comprehensive understanding of these pathways will be instrumental in the future development of this compound as a therapeutic agent.
References
- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reactive oxygen species contribute to oridonin-induced apoptosis and autophagy in human cervical carcinoma HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. zider.free.fr [zider.free.fr]
- 4. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Echinosporin and Its Derivatives: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Echinosporin (B1671086), a tricyclic acetal-lactone natural product, has garnered significant interest within the scientific community for its diverse biological activities. Originally isolated from microorganisms such as Streptomyces echinosporus and marine-derived Streptomyces albogriseolus, this compound and its derivatives have demonstrated notable antitumor and antimicrobial properties.[1][2][3][4] The primary mechanism of its anticancer effect involves the inhibition of the cell cycle and the induction of apoptosis.[1][3] This technical guide provides a comprehensive overview of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its molecular pathways and experimental workflows.
Introduction to this compound
This compound is a metabolite characterized by a unique and highly oxygenated tricyclic structure.[4] Its discovery was a result of screening for novel antibiotics and antitumor agents from natural sources.[2][5] Subsequent research has focused on elucidating its mechanism of action, particularly its effects on cancer cells, and synthesizing derivatives to explore structure-activity relationships. The primary derivative discussed in the literature is 7-deoxythis compound (B2568513), which was isolated alongside the parent compound.[1][3]
Biological Activities and Quantitative Data
The primary biological activities attributed to this compound and its derivatives are antitumor and, to a lesser extent, antimicrobial.
Antitumor Activity
This compound has shown significant cytotoxic effects against a range of human and rodent tumor cell lines. Its activity is concentration-dependent and varies across different cell types.[1][3][5][6] The derivative 7-deoxythis compound has also been evaluated and generally exhibits weaker activity than the parent compound.[1][6]
Table 1: Cytotoxic Activity (IC₅₀) of this compound and 7-deoxythis compound
| Compound | Cell Line | Cell Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| This compound | K562 | Human Myelogenous Leukemia | 25.1 | [1][3] |
| tsFT210 | Mouse Mammary Carcinoma | 91.5 | [1][3] | |
| HCT-15 | Human Colon Carcinoma | 247 | [1][3] |
| 7-deoxythis compound | K562 | Human Myelogenous Leukemia | 143 |[1][3] |
In addition to its in vitro cytotoxicity, this compound has demonstrated antitumor activity in in vivo rodent models, including against leukemia P388, P388/VCR, and fibrosarcoma Meth 1.[4][5][6] However, it showed only marginal activity against melanoma B16 and sarcoma 180 and was not active against Lewis lung carcinoma.[5][6]
Antimicrobial Activity
This compound was initially investigated as an antibiotic. It exhibits weak antibacterial activity against both Gram-positive and Gram-negative microorganisms.[2][6]
Table 2: Antibacterial Activity (MIC) of this compound
| Organism | Gram Stain | MIC (µg/mL) | Reference |
|---|---|---|---|
| Proteus vulgaris | Negative | 100 | [4] |
| Salmonella typhosa | Negative | 100 | [4] |
| Shigella sonnei | Negative | 100 | [4] |
| Escherichia coli | Negative | >200 | [4] |
| Bacillus subtilis | Positive | >200 |[4] |
Mechanism of Action
The antitumor effects of this compound are primarily attributed to its ability to interfere with fundamental cellular processes, leading to cell cycle arrest and programmed cell death (apoptosis).
Cell Cycle Inhibition
Flow cytometric analysis has revealed that this compound exerts its anti-proliferative effects by arresting the cell cycle at the G₂/M phase.[1] This prevents cells from entering mitosis, thereby halting their proliferation.
Induction of Apoptosis
Following cell cycle arrest, this compound induces apoptosis.[1][3] This programmed cell death is a key mechanism for eliminating cancerous cells. The induction of apoptosis is a common feature of many effective chemotherapeutic agents.
Inhibition of Macromolecule Synthesis
Studies have shown that this compound inhibits the synthesis of DNA, RNA, and proteins in tumor cells.[5][6] This broad inhibition of essential macromolecular synthesis contributes significantly to its cytotoxic effects.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of this compound.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[7]
-
Cell Seeding: Seed tumor cells in a 96-well plate at a density of 1,000 to 5,000 cells per well in 100 µL of culture medium.[8] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only wells as a negative control. Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.[7]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in the different phases of the cell cycle (G₀/G₁, S, G₂/M).
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with this compound at its IC₅₀ concentration for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours to fix the cells.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in 500 µL of a staining solution containing Propidium Iodide (PI, a fluorescent DNA intercalator) and RNase A.
-
Analysis: Analyze the stained cells using a flow cytometer. The DNA content, measured by PI fluorescence, allows for the quantification of cells in each phase of the cell cycle.
Apoptosis Detection (Annexin V/PI Assay)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound as described for the cell cycle analysis.
-
Harvesting: Collect cells and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound and its derivative, 7-deoxythis compound, are bioactive natural products with demonstrated antitumor properties. The primary mechanism of action involves the inhibition of cell proliferation through G₂/M phase arrest and the subsequent induction of apoptosis, coupled with a general suppression of macromolecule synthesis. While its antibacterial activity is weak, its potent cytotoxic effects on various cancer cell lines warrant further investigation. Future research should focus on the total synthesis of novel derivatives to improve potency and selectivity, detailed elucidation of the specific molecular targets within the cell cycle and apoptotic pathways, and comprehensive preclinical evaluation in relevant cancer models. This guide provides a foundational understanding for scientists and researchers aiming to build upon the existing knowledge of this promising compound.
References
- 1. Echinosporins as new cell cycle inhibitors and apoptosis inducers from marine-derived Streptomyces albogriseolus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A new antibiotic this compound (XK-213) - producing organism, isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. sartorius.com [sartorius.com]
Echinosporin: A Technical Guide to its Natural Source and Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Echinosporin (B1671086) is a bioactive secondary metabolite with notable antibiotic and antitumor properties. First isolated from the actinomycete Streptomyces echinosporus, this compound has since been identified in other microbial sources, including other Streptomyces species and members of the genus Amycolatopsis. The biosynthesis of this compound is of significant scientific interest as it originates from the shikimate pathway, a crucial metabolic route for the production of aromatic amino acids and other important compounds in microorganisms and plants. Specifically, this compound biosynthesis branches off from the primary metabolic grid at the key intermediate, chorismate. This technical guide provides a comprehensive overview of the natural sources of this compound, details of its biosynthetic pathway, and available experimental data. While a complete and functionally annotated biosynthetic gene cluster for this compound has not yet been definitively reported in publicly available literature, this guide synthesizes the current understanding of its formation.
Natural Sources of this compound
This compound has been isolated from several species of actinomycetes, which are well-known producers of a diverse array of secondary metabolites. The primary and originally identified producer of this compound is Streptomyces echinosporus.[1][2] Subsequently, other microorganisms have been reported to produce this compound, indicating a broader distribution among actinomycetes than initially thought.
Table 1: Known this compound-Producing Microorganisms
| Microorganism | Reference |
| Streptomyces echinosporus | [1][2] |
| Streptomyces erythraeus | |
| Streptomyces albogriseolus | |
| Amycolatopsis sp. |
Biosynthesis of this compound
The biosynthesis of this compound is intrinsically linked to the shikimate pathway , a central metabolic route in bacteria, fungi, and plants that is absent in animals. This pathway is responsible for the de novo synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and other aromatic compounds. The biosynthesis of this compound diverges from this primary metabolic pathway at the branch-point intermediate, chorismate .
The Shikimate Pathway: A Preamble to this compound Biosynthesis
The shikimate pathway begins with the condensation of phosphoenolpyruvate (B93156) (from glycolysis) and erythrose 4-phosphate (from the pentose (B10789219) phosphate (B84403) pathway) and proceeds through a series of seven enzymatic steps to yield chorismate.
Diagram 1: The Shikimate Pathway Leading to Chorismate
Caption: Overview of the shikimate pathway leading to the key branch-point intermediate, chorismate.
Proposed Biosynthetic Steps from Chorismate to this compound
Diagram 2: Hypothetical Biosynthetic Logic for this compound from Chorismate
References
Unraveling the Enigma of Echinosporin: A Technical Guide to Molecular Target Identification
Introduction
Echinosporin (B1671086), a natural product isolated from Streptomyces species, has demonstrated notable antitumor properties, including the induction of cell cycle arrest and apoptosis.[1][2] Despite its recognized biological activity, the precise molecular target of this compound remains to be definitively identified. This technical guide provides a comprehensive overview of the current understanding of this compound's biological effects and outlines a strategic experimental framework for the identification and validation of its direct molecular target(s). This document is intended for researchers, scientists, and drug development professionals engaged in the study of natural product mechanisms of action.
Known Biological Activities of this compound
Current research indicates that this compound exerts its anticancer effects through several key cellular processes. However, it is crucial to note that these observed effects are downstream consequences, and the upstream, direct molecular target initiating these events is not yet elucidated.
Cell Cycle Arrest
This compound has been shown to inhibit the proliferation of various cancer cell lines by inducing cell cycle arrest.[1] This cessation of the cell division cycle is a common mechanism for anticancer agents. The specific phase of the cell cycle at which this compound acts and the key regulatory proteins it affects are critical areas for further investigation.
Induction of Apoptosis
A primary mechanism of many chemotherapeutic agents is the induction of programmed cell death, or apoptosis. This compound has been observed to trigger this process in cancer cells.[1] Understanding the specific apoptotic pathway—either intrinsic (mitochondrial) or extrinsic (death receptor-mediated)—activated by this compound is essential for elucidating its mechanism of action.
Inhibition of Macromolecule Synthesis
Early studies have indicated that this compound can inhibit the synthesis of crucial macromolecules, including DNA, RNA, and proteins.[2] This broad inhibitory action suggests that its molecular target could be a fundamental component of these central cellular processes.
Strategies for Molecular Target Identification
The identification of the direct molecular target of a bioactive small molecule like this compound is a multifaceted process. A combination of modern chemical biology and proteomic techniques is typically required. The following sections detail the primary experimental strategies that can be employed.
Affinity-Based Approaches
Affinity-based methods are a cornerstone of target identification, relying on the specific interaction between the small molecule and its protein target.
This classical technique involves immobilizing a modified version of this compound onto a solid support, such as agarose (B213101) or magnetic beads. A cellular lysate is then passed over this matrix, allowing the target protein(s) to bind to the immobilized this compound. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.
Experimental Workflow for Affinity Chromatography:
To capture transient or weak interactions, photo-affinity labeling can be employed. This method involves synthesizing an this compound analog containing a photo-reactive group. Upon binding to its target, the complex is irradiated with UV light, forming a covalent bond between the probe and the target protein. This stable complex can then be isolated and identified.
Activity-Based Protein Profiling (ABPP)
ABPP utilizes probes that covalently bind to the active sites of a specific class of enzymes. If this compound is hypothesized to target a particular enzyme family (e.g., kinases, proteases), an ABPP approach with a broad-spectrum probe for that family could be used. In a competitive ABPP experiment, pre-incubation of a cell lysate with this compound would prevent the binding of the probe to its direct target, leading to a decrease in the signal for that specific protein, thus identifying it as the target.
Logical Flow of Competitive ABPP:
Label-Free Approaches
To circumvent the need for chemical modification of this compound, which may alter its biological activity, label-free methods can be utilized.
These techniques are based on the principle that the binding of a small molecule to a protein increases the thermal stability of that protein. In CETSA, cells or cell lysates are treated with this compound and then heated to various temperatures. The soluble protein fraction at each temperature is analyzed by Western blot for a candidate target. TPP expands on this by using quantitative mass spectrometry to assess the thermal stability of thousands of proteins simultaneously, providing a proteome-wide survey of potential targets.
DARTS leverages the principle that a protein becomes more resistant to proteolysis upon ligand binding. Cell lysates are treated with this compound and then subjected to limited proteolysis. The direct target of this compound will be protected from degradation and can be identified by comparing the protein banding patterns on an SDS-PAGE gel or by mass spectrometry analysis of the digested samples.
Target Validation
Once a list of candidate targets is generated, it is imperative to validate these findings to confirm a direct and functionally relevant interaction.
In Vitro Binding Assays
Direct binding between this compound and a purified candidate protein can be quantified using techniques such as:
-
Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity (Kd), stoichiometry, and thermodynamic parameters.
-
Surface Plasmon Resonance (SPR): Immobilizes the protein on a sensor chip and flows this compound over the surface to measure association and dissociation rates.
-
Microscale Thermophoresis (MST): Measures the change in movement of a fluorescently labeled protein in a temperature gradient upon binding to this compound.
Functional Assays
If the candidate target is an enzyme (e.g., a kinase), its activity can be measured in the presence and absence of this compound to determine if this compound acts as an inhibitor. This would involve developing a specific enzymatic assay for the purified protein.
Cellular Target Engagement
To confirm that this compound interacts with the target in a cellular context, techniques such as cellular thermal shift assays can be performed specifically for the validated target.
Genetic Approaches
Genetic manipulation of the candidate target in cells can help to establish a causal link between the target and the observed phenotype.
-
Overexpression: Overexpressing the target protein may lead to resistance to this compound treatment.
-
Knockdown/Knockout: Reducing the expression of the target protein using siRNA, shRNA, or CRISPR/Cas9 may phenocopy the effects of this compound treatment or alter the sensitivity of the cells to the compound.
Quantitative Data Presentation
All quantitative data from target identification and validation experiments should be meticulously documented and presented in a clear, tabular format to facilitate comparison and interpretation.
Table 1: Example of Quantitative Data Summary for a Validated Target
| Parameter | Value | Method |
| Binding Affinity (Kd) | X nM | Isothermal Titration Calorimetry |
| IC50 (Enzymatic Assay) | Y µM | In Vitro Kinase Assay |
| Cellular IC50 (Proliferation) | Z µM | Cell Viability Assay |
Conclusion
The identification of the direct molecular target of this compound is a critical step in advancing its development as a potential therapeutic agent. A systematic and multi-pronged approach, combining affinity-based and label-free target identification methods with rigorous biophysical and cellular validation, will be essential to unravel its mechanism of action. The experimental strategies outlined in this guide provide a robust framework for achieving this goal and will ultimately pave the way for a deeper understanding of this promising natural product.
References
A Comprehensive Literature Review of Echinosporin Research: A Technical Guide for Scientists and Drug Development Professionals
An In-depth Analysis of the Anti-tumor Antibiotic Echinosporin (B1671086), from its Discovery to its Molecular Mechanisms of Action.
This technical guide provides a comprehensive review of the existing scientific literature on this compound, a natural product with demonstrated anti-tumor properties. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes the current understanding of this compound's biological activities, mechanism of action, and experimental validation. It aims to serve as a foundational resource for further investigation and potential therapeutic development of this promising compound.
Introduction
This compound is a potent anti-tumor antibiotic first isolated from the fermentation broth of Streptomyces echinosporus.[1] Subsequent research has also identified its production by the marine-derived actinomycete Streptomyces albogriseolus.[1] Structurally, it is a novel antibiotic characterized by a unique tricyclic acetal-lactone framework.[1][2] Early studies revealed its inhibitory effects on the growth of various tumor cell lines, establishing its potential as a cancer therapeutic agent.[3] Beyond its anti-tumor activity, this compound has also been noted to possess weak antibacterial properties. This guide will delve into the quantitative data supporting its efficacy, the detailed experimental protocols used to elucidate its function, and the molecular signaling pathways it modulates.
Quantitative Assessment of Biological Activity
The anti-proliferative effects of this compound have been quantified against several cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, have been determined for various cell types. Additionally, its antibacterial activity has been assessed through the determination of minimum inhibitory concentrations (MIC). A summary of this quantitative data is presented below for comparative analysis.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| tsFT210 | Mouse mammary carcinoma | 91.5 | [1] |
| K562 | Human chronic myelogenous leukemia | 25.1 | [1] |
| HCT-15 | Human colorectal adenocarcinoma | 247 | [1] |
Table 1: In Vitro Anti-proliferative Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Proteus vulgaris | 100 |
| Salmonella typhosa | 100 |
| Shigella sonnei | 100 |
| Escherichia coli | >200 |
| Bacillus subtilis | >200 |
Table 2: Antibacterial Activity of this compound
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
This compound exerts its anti-tumor effects primarily through the induction of programmed cell death (apoptosis) and the disruption of the cell division cycle.[1] Flow cytometric analysis has revealed that treatment with this compound leads to an accumulation of cells in the G2/M phase of the cell cycle, indicating a blockage at this critical checkpoint.[1] This cell cycle arrest is a common mechanism for anti-cancer agents, preventing the proliferation of malignant cells.
The induction of apoptosis is a key component of this compound's therapeutic potential. While the precise molecular pathway of this compound-induced apoptosis is still under full investigation, studies on similar compounds and related natural products suggest the involvement of the intrinsic, or mitochondrial, pathway. This pathway is characterized by changes in the expression of Bcl-2 family proteins, leading to the activation of executioner caspases, such as caspase-3. One study on a related compound showed a downregulation of the anti-apoptotic protein Bcl-2 and an upregulation of the pro-apoptotic protein Bax, accompanied by the activation of caspase-3.[4]
Signaling Pathways
The following diagrams, generated using the DOT language for Graphviz, illustrate the proposed signaling pathways affected by this compound.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
References
Methodological & Application
Total Synthesis of (-)-Echinosporin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the total synthesis of the natural product (-)-echinosporin, a compound with noted antibiotic and antitumor properties. The protocol described herein is based on the seminal work of Smith and coworkers, who first achieved the enantioselective total synthesis of this complex molecule. This application note includes key experimental procedures, tabulated quantitative data for easy reference, and diagrams illustrating the synthetic strategy and the proposed biological mechanism of action.
Introduction
(-)-Echinosporin is a structurally unique and highly oxygenated natural product isolated from Streptomyces echinosporus.[1] It has garnered significant attention from the scientific community due to its interesting biological activities, including the induction of apoptosis and cell cycle arrest at the G2/M phase in cancer cells. The intricate tricyclic lactone core of (-)-echinosporin has presented a formidable challenge to synthetic chemists, making its total synthesis a noteworthy achievement in organic chemistry. The strategy developed by Smith and his team provides an elegant and efficient pathway to this natural product, enabling further investigation of its therapeutic potential.
Data Presentation
The following tables summarize the quantitative data for the key steps in the total synthesis of (-)-echinosporin as reported by Smith et al.
| Step No. | Reaction | Starting Material | Product | Reagents and Conditions | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | [2+2] Photocycloaddition | Dihydrofuran & Cyclopentenone | Bicyclic Ketone | hν, Acetone (B3395972), Pyrex | Not specified | Not specified |
| 2 | Enol Triflate Formation | Bicyclic Ketone | Enol Triflate | LDA, PhNTf₂, THF, -78 °C to -20 °C | Not specified | Not applicable |
| 3 | Pd-catalyzed Carbomethoxylation | Enol Triflate | α,β-Unsaturated Ester | Pd(OAc)₂, PPh₃, Et₃N, CO, DMF/MeOH | 54-56% (over 2 steps) | Not applicable |
| 4 | Davis Hydroxylation | α,β-Unsaturated Ester | α-Hydroxy Ester | KHMDS, 2-(phenylsulfonyl)-3-phenyloxaziridine, THF, -78 °C | 60-70% | >20:1 |
| 5 | Lactonization | α-Hydroxy Ester | Tricyclic Lactone | Bio-Rad AG50W-X2 resin, MeCN/H₂O | Not specified | Not applicable |
| 6 | Pd-catalyzed Oxidation | Tricyclic Lactone | Dienone | Pd₂(dba)₃·CHCl₃, (allyl-O)₂CO, MeCN, 80 °C | 50-55% | Not applicable |
| 7 | Amide Formation | Dienone | Amide | NH₄OH, MeOH | 86% | Not applicable |
| 8 | Oxidation-Fragmentation | Amide | Lactol | DMSO, Et₃N, py·SO₃, CH₂Cl₂; then aq. HCl | Not specified | Not applicable |
| 9 | Mitsunobu Lactonization | Lactol | (-)-Echinosporin | PPh₃, DEAD, THF, -15 °C to rt | 14% | Not applicable |
Experimental Protocols
Detailed methodologies for the key experiments in the total synthesis of (-)-echinosporin are provided below.
Step 1 & 2: [2+2] Photocycloaddition and Enol Triflate Formation
A solution of dihydrofuran and cyclopentenone in acetone is irradiated with a Hanovia medium-pressure mercury lamp through a Pyrex filter. After completion of the reaction, the solvent is removed under reduced pressure. The resulting crude bicyclic ketone is dissolved in THF and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added dropwise, followed by the addition of N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂). The reaction mixture is allowed to warm to -20 °C and then quenched with saturated aqueous ammonium (B1175870) chloride. The product is extracted with an organic solvent and purified by column chromatography.
Step 3: Palladium-Catalyzed Carbomethoxylation
To a solution of the enol triflate in a mixture of DMF and methanol (B129727) are added palladium(II) acetate, triphenylphosphine, and triethylamine. The mixture is stirred under a carbon monoxide atmosphere (1 atm). After the reaction is complete, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is purified by flash chromatography.
Step 4: Davis Hydroxylation
The α,β-unsaturated ester is dissolved in THF and cooled to -78 °C. A solution of potassium bis(trimethylsilyl)amide (KHMDS) is added, followed by a solution of 2-(phenylsulfonyl)-3-phenyloxaziridine (Davis oxaziridine). The reaction is quenched with saturated aqueous ammonium chloride and extracted. The organic extracts are dried and concentrated, and the resulting α-hydroxy ester is purified by chromatography.
Step 8 & 9: Oxidation-Fragmentation and Mitsunobu Lactonization
The amide intermediate is subjected to Parikh-Doering oxidation conditions (sulfur trioxide pyridine (B92270) complex, triethylamine, DMSO in CH₂Cl₂) followed by an acidic workup to afford the lactol. The crude lactol is then dissolved in THF and cooled to -15 °C. Triphenylphosphine and diethyl azodicarboxylate (DEAD) are added sequentially. The reaction is allowed to warm to room temperature. After completion, the solvent is evaporated, and the residue is purified by preparative thin-layer chromatography to yield (-)-echinosporin.
Visualizations
Synthetic Pathway of (-)-Echinosporin
References
Application Notes and Protocols for Echinosporin in Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinosporin (B1671086), a natural product isolated from Streptomyces species, has demonstrated potential as an anti-tumor agent. Early studies have indicated its ability to inhibit the synthesis of DNA, RNA, and proteins, leading to cytotoxic effects in various cancer cell lines.[1] While comprehensive, recent data on this compound remains limited, its structural and functional similarities to the well-characterized compound Echinomycin (B1671085) suggest a potential mechanism of action involving the inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and DNA bis-intercalation.[2][3] HIF-1α is a critical transcription factor in tumor progression, making its inhibition a key strategy in cancer therapy.[4][5]
These application notes provide a framework for investigating the anti-cancer effects of this compound in vitro, including detailed protocols for essential assays and guidance on interpreting the potential mechanism of action.
Data Presentation: Efficacy of Related Compound Echinomycin in Cancer Cell Lines
Due to the limited availability of quantitative data for this compound, the following table summarizes the cytotoxic effects of the structurally related compound, Echinomycin, on various human cancer cell lines. This data can serve as a valuable reference for designing initial dose-response experiments with this compound. Researchers should perform their own dose-response studies to determine the precise IC50 values of this compound for their cell lines of interest.
| Cell Line | Cancer Type | IC50 (µM) |
| MCF-7 | Breast Cancer | 3.71 ± 0.3 |
| HepG2 | Hepatocellular Carcinoma | 4.55 ± 0.3 |
| HCT116 | Colon Cancer | 6.18 ± 0.8 |
| HT-29 | Colon Cancer | Not specified |
| PANC-1 | Pancreatic Cancer | Not specified |
| U251 | Glioblastoma | Not specified |
| HeLa | Cervical Cancer | Not specified |
| RKO | Colon Cancer | Not specified |
| B16 | Murine Melanoma | Not specified |
| P388 | Murine Leukemia | Not specified |
| SNU-16 | Gastric Cancer | Not specified |
Note: The IC50 values are for Echinomycin and are provided as a reference.[6] The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium from a stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the induction of apoptosis by this compound.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with various concentrations of this compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.
-
Centrifuge the cells and resuspend the pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis (Annexin V-negative, PI-positive).
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol is for determining the effect of this compound on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Harvest the cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS.
-
While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry.
-
Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for investigating the effect of this compound on the expression and phosphorylation of proteins in key signaling pathways.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against HIF-1α, Akt, p-Akt, ERK, p-ERK, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells and treat with this compound for the desired time.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature the protein samples by boiling with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
Caption: Putative mechanism of action of this compound in cancer cells.
Caption: General experimental workflow for studying this compound's effects.
Caption: Hypothesized inhibitory effect of this compound on the PI3K/Akt pathway.
Caption: Hypothesized inhibitory effect of this compound on the MAPK pathway.
References
- 1. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Echinomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Echinomycin - Wikipedia [en.wikipedia.org]
- 4. Dual effect of echinomycin on hypoxia-inducible factor-1 activity under normoxic and hypoxic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Echinomycin, a small-molecule inhibitor of hypoxia-inducible factor-1 DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Apoptosis with Echinosporin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinosporin (B1671086) is a compound that has demonstrated antitumor activity in preclinical models, including leukemia and fibrosarcoma.[1] Its mechanism of action involves the inhibition of DNA, RNA, and protein synthesis, ultimately leading to cell death.[1] These application notes provide a comprehensive guide for researchers interested in investigating the pro-apoptotic effects of this compound. The following protocols and guidelines are designed to facilitate the study of its mechanism of action and to quantify its apoptotic efficacy in relevant cell lines.
Given the limited specific data on the explicit signaling pathway of this compound-induced apoptosis, this document presents a generalized intrinsic apoptosis pathway often implicated in cancer cell death induced by cytotoxic agents. The provided experimental protocols are standard methods used to characterize the apoptotic response of a novel compound.
Data Presentation
The following table summarizes hypothetical IC50 values for this compound across various cancer cell lines. This table is intended as a template for organizing experimental data.
Table 1: Hypothetical IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| Jurkat | Acute T-cell Leukemia | 48 | Data to be determined |
| HL-60 | Acute Promyelocytic Leukemia | 48 | Data to be determined |
| HeLa | Cervical Cancer | 48 | Data to be determined |
| P388 | Murine Leukemia | 48 | Data to be determined |
| Meth 1 | Murine Fibrosarcoma | 48 | Data to be determined |
Signaling Pathways
The induction of apoptosis by cytotoxic compounds often involves the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the activation of a cascade of caspases.
Experimental Protocols
The following are detailed protocols for key experiments to characterize this compound-induced apoptosis.
Determination of Cell Viability and IC50
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50) using an MTT assay.
Materials:
-
Target cancer cell lines (e.g., Jurkat, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Add solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells and treat with this compound at the desired concentration (e.g., IC50) for the appropriate time.
-
Harvest the cells, including both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase Activity Assay
This assay measures the activity of key executioner caspases, such as caspase-3, which are activated during apoptosis.
Materials:
-
Cells treated with this compound
-
Caspase-3 Colorimetric or Fluorometric Assay Kit
-
Cell lysis buffer
-
96-well plate
-
Microplate reader
Procedure:
-
Treat cells with this compound as described previously.
-
Harvest the cells and wash them with PBS.
-
Lyse the cells using the provided lysis buffer.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
Add an equal amount of protein from each sample to a 96-well plate.
-
Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric or DEVD-AMC for fluorometric) to each well.
-
Incubate the plate at 37°C for 1-2 hours.
-
Measure the absorbance (405 nm) or fluorescence (Ex/Em = 380/460 nm).
-
Quantify the fold-increase in caspase-3 activity relative to the untreated control.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway, such as Bcl-2 family members and cleaved caspases.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with this compound, then harvest and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL detection reagent.
-
Visualize the protein bands using an imaging system. Use β-actin as a loading control to normalize the data.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the apoptotic effects of this compound.
References
Application Notes and Protocols for Echinosporin in Cell Cycle Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinosporin, a natural product isolated from Streptomyces echinosporus, has demonstrated potent antitumor activity.[1] It functions as a cell cycle inhibitor, inducing apoptosis and arresting cells at the G2/M phase of the cell cycle.[2] This document provides detailed application notes and protocols for utilizing this compound in cell cycle analysis experiments, aimed at researchers and professionals in drug development.
Mechanism of Action
This compound exerts its antiproliferative effects by inhibiting DNA, RNA, and protein synthesis.[3] This leads to a halt in the cell cycle at the G2/M transition and the subsequent induction of programmed cell death (apoptosis). While the precise molecular targets of this compound are not fully elucidated, its ability to arrest the cell cycle makes it a valuable tool for studying cell cycle regulation and for the development of novel anticancer therapeutics.
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Cell Line | Cancer Type | IC50 (µM) |
| tsFT210 | Mouse mammary tumor | 91.5[2] |
| K562 | Human chronic myelogenous leukemia | 25.1[2] |
| HCT-15 | Human colorectal adenocarcinoma | 247[2] |
Table 2: Expected Outcomes of this compound Treatment on Cell Cycle Distribution in K562 Cells
This table presents hypothetical data based on the known G2/M arrest induced by this compound. Actual percentages will vary based on experimental conditions.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Vehicle Control (DMSO) | 55 | 30 | 15 |
| This compound (25 µM) | 20 | 10 | 70 |
| This compound (50 µM) | 15 | 5 | 80 |
Table 3: Expected Outcomes of this compound Treatment on Apoptosis Induction in K562 Cells
This table illustrates the anticipated increase in apoptotic cells following this compound treatment, as would be measured by an Annexin V/Propidium (B1200493) Iodide assay.
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control (DMSO) | 95 | 3 | 2 |
| This compound (25 µM) | 60 | 25 | 15 |
| This compound (50 µM) | 40 | 40 | 20 |
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
-
Cell Line Maintenance: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed K562 cells at a density of 2 x 10^5 cells/mL in T-25 flasks or 6-well plates.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.
-
Treatment: Add the this compound dilutions to the cells. Include a vehicle control group treated with the same concentration of DMSO.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Protocol 2: Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry
This protocol is for the analysis of DNA content to determine the distribution of cells in different phases of the cell cycle.[4][5][6]
-
Cell Harvesting: Following treatment with this compound, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cells in 500 µL of PBS and add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise while gently vortexing to prevent cell clumping. Fix the cells for at least 2 hours at 4°C.
-
Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of propidium iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the dark for 30 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and measure the emission at ~617 nm. Analyze the DNA content histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases.
Protocol 3: Apoptosis Assay using Annexin V and Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[7][8][9]
-
Cell Harvesting and Washing: Harvest and wash the cells as described in Protocol 2.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide (50 µg/mL).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry. FITC is typically detected in the FL1 channel and PI in the FL2 channel.
Protocol 4: Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol is used to analyze the expression levels of key proteins involved in the G2/M transition, such as Cyclin B1 and cdc2.[10]
-
Protein Extraction: After this compound treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Cyclin B1, cdc2, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Visualizations
Caption: this compound induces G2/M cell cycle arrest and apoptosis.
Caption: Workflow for analyzing this compound's effects on the cell cycle.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation, represents a potential, though unconfirmed, target pathway for this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. The Effects of mTOR-Akt Interactions on Anti-apoptotic Signaling in Vascular Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid assessment of early biophysical changes in K562 cells during apoptosis determined using dielectrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Ampelopsin Inhibits Cell Proliferation and Induces Apoptosis in HL60 and K562 Leukemia Cells by Downregulating AKT and NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Wogonin induces cell cycle arrest and erythroid differentiation in imatinib-resistant K562 cells and primary CML cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Echinosporin in In Vitro Cancer Studies
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available data on the specific dosages and detailed in vitro anti-cancer mechanisms of echinosporin (B1671086) are limited. The following application notes and protocols are based on the available information and provide generalized methodologies for the in vitro evaluation of a potential anti-cancer compound. The provided quantitative data is illustrative and should be established empirically for specific cell lines and experimental conditions.
Introduction to this compound
This compound is an antibiotic isolated from a Streptomyces culture that has demonstrated anti-tumor activity in preclinical rodent models.[1] Early in vitro studies have shown that it can inhibit the colony formation of HeLa S3 cervical cancer cells and suppress DNA, RNA, and protein synthesis.[1] These findings suggest that this compound may have potential as a cytotoxic agent for cancer therapy. Its mechanism of action appears to be related to the inhibition of fundamental cellular processes required for proliferation and survival.[1]
Quantitative Data Summary
Due to the limited published data, a comprehensive summary of this compound's IC50 values across a wide range of cancer cell lines is not available. The table below is a template that researchers can use to summarize their empirically determined data for this compound or other cytotoxic compounds.
| Cell Line | Cancer Type | Assay Duration (hours) | IC50 (µM) - Illustrative |
| HeLa S3 | Cervical Cancer | 72 | 5.8 |
| P388 | Leukemia | 48 | 2.1 |
| P388/VCR | Vincristine-Resistant Leukemia | 48 | 7.5 |
| Meth 1 | Fibrosarcoma | 72 | 10.2 |
| B16 | Melanoma | 72 | 15.0 |
| Sarcoma 180 | Sarcoma | 72 | 12.5 |
Note: The IC50 values presented in this table are for illustrative purposes only and are not based on published experimental data for this compound. Researchers should perform their own dose-response studies to determine the IC50 for their specific cell lines of interest.
Key Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a standard colorimetric assay to assess cell viability and the cytotoxic effects of a compound.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or test compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Colony Formation Assay (Clonogenic Assay)
This assay assesses the ability of single cells to undergo unlimited division to form colonies and is a measure of long-term cell survival.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for 24 hours.
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Colony Growth: Incubate the plates for 1-3 weeks, allowing colonies to form. Change the medium every 2-3 days.
-
Staining: When colonies are visible, remove the medium, wash with PBS, and fix the colonies with methanol (B129727) for 15 minutes. Stain with Crystal Violet solution for 20 minutes.
-
Quantification: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and Propidium Iodide and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Signaling Pathways and Experimental Workflows
While the specific signaling pathways affected by this compound are not well-defined in the available literature, many anti-cancer agents exert their effects through the modulation of key pathways that regulate cell survival, proliferation, and apoptosis. Below are diagrams of a generalized experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: A general experimental workflow for the in vitro assessment of an anti-cancer compound like this compound.
Caption: A hypothetical signaling pathway illustrating how a cytotoxic agent that inhibits macromolecular synthesis might induce apoptosis.
References
Application Notes and Protocols for Flow Cytometry Analysis of Echinosporin Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Echinosporin, a natural product isolated from Streptomyces, has demonstrated potent anti-proliferative activity against various cancer cell lines.[1] Its mechanism of action involves the induction of cell cycle arrest at the G2/M phase and the subsequent initiation of apoptosis.[1] Flow cytometry is an indispensable tool for elucidating and quantifying these cellular responses to drug treatment. This document provides detailed application notes and protocols for the analysis of this compound-treated cells using flow cytometry, enabling researchers to accurately assess its effects on cell cycle progression and apoptosis.
Data Presentation
Table 1: In-Vitro Efficacy of this compound Across Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| tsFT210 | Mouse Mammary Carcinoma | 91.5 |
| K562 | Human Chronic Myelogenous Leukemia | 25.1 |
| HCT-15 | Human Colorectal Adenocarcinoma | 247 |
IC50 (Inhibitory Concentration 50) is the concentration of a drug that is required for 50% inhibition of cell growth.
Table 2: Illustrative Flow Cytometry Data for Cell Cycle Analysis of K562 Cells Treated with this compound
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 55 ± 3.2 | 30 ± 2.5 | 15 ± 1.8 |
| This compound (25 µM) | 20 ± 2.1 | 10 ± 1.5 | 70 ± 4.5 |
Note: This data is illustrative and represents expected results based on the known G2/M arrest activity of this compound. Actual results may vary.
Table 3: Illustrative Flow Cytometry Data for Apoptosis Analysis of K562 Cells Treated with this compound
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control (Untreated) | 95 ± 2.0 | 3 ± 0.5 | 2 ± 0.3 |
| This compound (50 µM) | 40 ± 3.5 | 35 ± 2.8 | 25 ± 2.1 |
Note: This data is illustrative and represents expected results based on the known apoptosis-inducing activity of this compound. Actual results may vary.
Experimental Protocols
Protocol 1: Cell Cycle Analysis Using Propidium Iodide Staining
Objective: To determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) after treatment with this compound.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will allow for logarithmic growth for the duration of the experiment.
-
Allow cells to adhere and resume growth overnight.
-
Treat cells with various concentrations of this compound (e.g., based on IC50 values) and a vehicle control for a predetermined time period (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells).
-
Wash the cells once with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes to remove the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer using a 488 nm laser for excitation and detecting the emission in the red channel (typically around 617 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle.
-
Protocol 2: Apoptosis Analysis Using Annexin V and 7-AAD Staining
Objective: To differentiate and quantify viable, early apoptotic, and late apoptotic/necrotic cells following this compound treatment.
Materials:
-
Cancer cell line of interest (e.g., K562)
-
Complete cell culture medium
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC (or another fluorochrome)
-
7-Aminoactinomycin D (7-AAD)
-
1X Annexin V Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1 for cell seeding and treatment with this compound.
-
-
Cell Harvesting and Staining:
-
Harvest the cells as described in Protocol 1.
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of 7-AAD to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells on a flow cytometer within one hour of staining.
-
Use a 488 nm laser for excitation. Detect Annexin V-FITC fluorescence in the green channel (typically around 530 nm) and 7-AAD fluorescence in the far-red channel (typically around 647 nm).
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to perform quadrant analysis to distinguish between:
-
Viable cells (Annexin V- / 7-AAD-)
-
Early apoptotic cells (Annexin V+ / 7-AAD-)
-
Late apoptotic/necrotic cells (Annexin V+ / 7-AAD+)
-
-
Mandatory Visualizations
Caption: Experimental workflow for flow cytometry analysis.
Caption: Putative G2/M arrest signaling pathway.
Caption: General apoptosis signaling pathways.
References
Application Notes and Protocols for In Vivo Studies of Echinosporin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo evaluation of Echinosporin (B1671086), an antitumor agent with potential therapeutic applications. The protocols outlined below are designed to assess the efficacy, mechanism of action, and safety profile of this compound in preclinical animal models.
Introduction to this compound
This compound, isolated from a Streptomyces culture, has demonstrated antitumor activity in various rodent tumor models.[1] Its mechanism of action involves the inhibition of DNA, RNA, and protein synthesis, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1] Early studies have shown its efficacy against leukemia P388, P388/VCR, and fibrosarcoma Meth 1.[1] This document provides detailed protocols for robust in vivo experimental design to further characterize the therapeutic potential of this compound.
Quantitative Data Summary
Due to the limited availability of recent and detailed quantitative in vivo data for this compound in publicly accessible literature, the following tables are presented as templates. Researchers can populate these tables with data generated from the protocols described in this document.
Table 1: In Vivo Efficacy of this compound in a Leukemia P388 Mouse Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Median Survival Time (Days) | % Increase in Lifespan (ILS) | Tumor Burden Reduction (%) |
| Vehicle Control | - | Daily, i.p. | - | - | |
| This compound | TBD | Daily, i.p. | |||
| This compound | TBD | Every other day, i.p. | |||
| Positive Control | e.g., Vincristine | As per literature |
TBD: To be determined in dose-finding studies.
Table 2: In Vivo Efficacy of this compound in a Fibrosarcoma Meth 1 Syngeneic Mouse Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (TGI) (%) | Body Weight Change (%) |
| Vehicle Control | - | Daily, i.p. | - | ||
| This compound | TBD | Daily, i.p. | |||
| This compound | TBD | Every other day, i.p. | |||
| Positive Control | e.g., Doxorubicin | As per literature |
TBD: To be determined in dose-finding studies.
Experimental Protocols
Protocol 1: General In Vivo Xenograft/Syngeneic Model for Efficacy Assessment
This protocol describes the establishment of a subcutaneous tumor model to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Cancer cell lines (e.g., Leukemia P388, Fibrosarcoma Meth 1)
-
Immunocompromised mice (e.g., BALB/c nude for xenografts) or syngeneic mice (e.g., BALB/c for syngeneic models)
-
This compound (formulated in a suitable vehicle)
-
Vehicle control
-
Positive control drug
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Syringes and needles
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in their recommended medium to 70-80% confluency.
-
Cell Preparation: Harvest cells, wash with PBS, and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1-10 x 10^6 cells per 100-200 µL.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.
-
Tumor Growth Monitoring: Monitor tumor growth 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
-
Treatment Administration: Administer this compound, vehicle, or a positive control drug according to the predetermined dose and schedule (e.g., intraperitoneal injection).
-
Efficacy Evaluation:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).
-
For survival studies, monitor mice until they meet predefined humane endpoints.
-
Workflow Diagram:
Protocol 2: Analysis of Cell Cycle Arrest In Vivo
This protocol details the methodology for assessing the effect of this compound on cell cycle progression in tumor tissues.
Materials:
-
Tumor tissues from treated and control animals (from Protocol 1)
-
Collagenase/Dispase solution
-
FACS buffer (PBS with 2% FBS)
-
Ethanol (B145695) (70%, ice-cold)
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
Procedure:
-
Tissue Dissociation: Mince excised tumors and digest with a collagenase/dispase solution to obtain a single-cell suspension.
-
Cell Fixation: Wash the cells with PBS and fix by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in PI staining solution. Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Quantification of Apoptosis In Vivo
This protocol provides a method to measure apoptosis in tumor tissues following this compound treatment.
Materials:
-
Tumor tissues from treated and control animals (from Protocol 1)
-
Formalin or Paraformaldehyde for fixation
-
Paraffin embedding reagents
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay kit
-
Microscope
Procedure:
-
Tissue Fixation and Embedding: Fix excised tumors in formalin and embed in paraffin.
-
Sectioning: Cut thin sections (4-5 µm) of the paraffin-embedded tumor tissue and mount on slides.
-
TUNEL Staining: Deparaffinize and rehydrate the tissue sections. Follow the manufacturer's instructions for the TUNEL assay kit to label the fragmented DNA characteristic of apoptotic cells.
-
Microscopy and Quantification: Visualize the stained sections under a microscope. The percentage of TUNEL-positive (apoptotic) cells can be quantified by counting the number of stained cells relative to the total number of cells in several high-power fields.
Signaling Pathway Diagrams
The following diagrams illustrate the hypothesized signaling pathways through which this compound exerts its antitumor effects, based on its known mechanism of action.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Echinosporin Concentration for Maximum Apoptosis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the concentration of Echinosporin (B1671086) for inducing maximum apoptosis in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound in inducing apoptosis?
A1: this compound is an antitumor agent that has been shown to inhibit the synthesis of DNA, RNA, and proteins.[1] This inhibition of essential cellular processes likely leads to significant cellular stress. Such stress is a known trigger for the intrinsic apoptotic pathway, also known as the mitochondrial pathway.[2] This pathway is initiated by intracellular signals and leads to the permeabilization of the mitochondrial outer membrane, releasing pro-apoptotic factors.[2][3]
Q2: How do I determine the optimal concentration of this compound for my specific cell line?
A2: The ideal concentration of this compound is highly dependent on the cell type being studied.[4] It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for your cell line. A good starting point is to test a broad range of concentrations. Based on this IC50 value, you can select a concentration that induces significant apoptosis without causing widespread, rapid necrosis.[4]
Q3: What is the difference between apoptosis and necrosis, and why is it important to distinguish them in my experiments?
A3: Apoptosis is a programmed and controlled form of cell death, whereas necrosis is an uncontrolled form of cell death resulting from acute cellular injury.[5] Distinguishing between these two is critical because a high concentration of an apoptosis-inducing agent can lead to necrosis, which can confound experimental results by triggering an inflammatory response.[6] Assays like Annexin V and Propidium Iodide (PI) staining can differentiate between viable, apoptotic, and necrotic cells.[7]
Q4: How long should I incubate my cells with this compound?
A4: The optimal incubation time is dependent on both the this compound concentration and the cell line.[8] Higher concentrations generally require shorter incubation times to induce apoptosis.[6] It is recommended to perform a time-course experiment using the optimal concentration determined from your dose-response study to identify the time point at which apoptosis is maximal.[6]
Troubleshooting Guides
This section addresses common issues that may arise during experiments aimed at inducing apoptosis with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low percentage of apoptotic cells | - This compound concentration is too low. - Incubation time is too short. [4]- Cell line is resistant. | - Perform a dose-response experiment to identify the optimal concentration.[4]- Conduct a time-course experiment to determine the ideal incubation period.[4]- Consider using a different cell line or a combination therapy approach. |
| High percentage of necrotic cells (PI-positive) | - This compound concentration is too high. [4]- Cells were handled too roughly during harvesting. | - Decrease the this compound concentration.[4]- Use gentle pipetting and low-speed centrifugation to minimize mechanical stress on the cells.[4] |
| Inconsistent results between experiments | - Variation in cell density at the time of treatment. - Degradation of this compound stock solution. - Cells are unhealthy or at a high passage number. | - Ensure consistent cell seeding density and that cells are in the logarithmic growth phase.[4]- Store this compound stock solution in small aliquots at the recommended temperature, protected from light, and avoid repeated freeze-thaw cycles.[4]- Use healthy, low-passage cells and regularly check for contamination.[9] |
| No apoptotic effect observed | - Incorrect this compound concentration or inactive compound. - The chosen apoptosis assay is not suitable. | - Verify the concentration and integrity of your this compound stock. Include a positive control with a known apoptosis inducer to confirm your experimental setup is working.[9]- Use a combination of assays that measure different stages of apoptosis (e.g., Annexin V for early stage, caspase activity for mid-stage).[10] |
Data Presentation
Table 1: Hypothetical Dose-Response of this compound on a Cancer Cell Line after 24-hour Treatment
| This compound Concentration (µM) | Cell Viability (%) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| 0 (Vehicle) | 100 | 2.5 | 1.0 | 0.5 |
| 1 | 85 | 10.2 | 3.1 | 1.7 |
| 5 | 52 | 25.8 | 15.5 | 6.7 |
| 10 | 28 | 45.1 | 20.3 | 6.6 |
| 25 | 10 | 20.7 | 35.8 | 33.5 |
| 50 | 5 | 8.2 | 25.3 | 61.5 |
Note: This data is illustrative. The IC50 is approximately 5 µM. A concentration of 10 µM appears optimal for inducing apoptosis while minimizing necrosis.
Table 2: Hypothetical Time-Course of Apoptosis Induction with 10 µM this compound
| Incubation Time (hours) | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| 0 | 2.5 | 1.0 | 0.5 |
| 6 | 15.3 | 5.2 | 2.0 |
| 12 | 30.1 | 10.8 | 4.1 |
| 24 | 45.1 | 20.3 | 6.6 |
| 48 | 22.6 | 48.9 | 18.5 |
Note: This illustrative data suggests that 24 hours is the optimal time point for observing the peak of early apoptotic events.
Experimental Protocols
1. Protocol: Determining Optimal this compound Concentration using an MTT Assay
This protocol helps determine the concentration of this compound that inhibits 50% of cell growth (IC50).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[6]
-
Treatment: Prepare serial dilutions of this compound. Treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM) for a fixed time (e.g., 24 hours).[6] Include a vehicle-treated control.[6]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[6]
-
Solubilization: Add a solubilization buffer (e.g., DMSO) and incubate until the formazan (B1609692) crystals are fully dissolved.[6]
-
Measurement: Read the absorbance at 570 nm.[6]
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control to determine the IC50 value.[6]
2. Protocol: Quantifying Apoptosis using Annexin V/PI Flow Cytometry
This protocol quantifies the percentage of cells undergoing apoptosis.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach the desired confluency, treat them with the predetermined optimal concentration of this compound for the optimal time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer.[6] Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[6] Incubate for 15 minutes at room temperature in the dark.[6]
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.[6]
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[10]
Visualizations
Caption: Hypothesized signaling pathway for this compound-induced apoptosis.
Caption: Experimental workflow for optimizing this compound treatment.
Caption: A logical troubleshooting guide for this compound experiments.
References
- 1. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Apoptosis and its pathways as targets for intracellular pathogens to persist in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Echinosporin stability and storage conditions
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid Echinosporin?
For optimal long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C or lower. For short-term storage, refrigeration at 2-8°C is acceptable. To prevent degradation from moisture, it is advisable to store the compound in a desiccator or under an inert atmosphere (e.g., argon or nitrogen).
Q2: How should I prepare and store this compound solutions?
It is recommended to prepare stock solutions in a high-quality, anhydrous solvent such as DMSO or ethanol. For long-term storage, stock solutions should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C. For daily experimental use, a fresh dilution from the stock solution into the appropriate aqueous buffer should be prepared. Aqueous solutions are generally less stable and should be used as quickly as possible.
Q3: What factors can lead to the degradation of this compound?
Based on its chemical structure, which includes a lactone ring, this compound is likely susceptible to degradation via the following factors:
-
pH: The lactone ring is prone to hydrolysis, a chemical breakdown process that is often catalyzed by acidic or basic conditions. Therefore, exposure to strong acids or bases should be avoided.
-
Temperature: Elevated temperatures can accelerate the rate of chemical degradation.
-
Light: Many complex natural products are sensitive to light and can undergo photodegradation.
-
Oxygen: The presence of oxygen can lead to oxidative degradation of the molecule.
Q4: How can I tell if my this compound sample has degraded?
Visual signs of degradation in solid this compound can include a change in color or the appearance of clumping. For solutions, degradation may be indicated by a change in color, the formation of a precipitate, or a decrease in clarity. However, significant degradation can occur without any visible changes. Therefore, analytical methods are necessary to confirm the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Inconsistent experimental results | Degradation of this compound stock or working solutions. | 1. Prepare fresh working solutions from a new aliquot of the frozen stock solution. 2. Assess the purity of the stock solution using an appropriate analytical method like HPLC or TLC.[1] 3. If the stock solution is compromised, use a fresh vial of solid this compound to prepare a new stock solution. |
| Visible precipitate in a thawed stock solution | The compound has precipitated out of the solvent at low temperatures. | 1. Gently warm the vial to room temperature and vortex to see if the precipitate redissolves. 2. If the precipitate remains, it may be due to degradation. The solution should be analyzed for purity. |
| Change in color of the solid compound or solution | This may be an indication of chemical degradation. | 1. Do not use the sample for experiments where compound integrity is critical. 2. Confirm degradation by comparing the analytical profile (e.g., HPLC chromatogram) to a reference standard or a fresh sample. |
Data Presentation
Table 1: Illustrative Stability of this compound in Solution at Different Temperatures
Note: The following data is hypothetical and for illustrative purposes only. Actual stability should be determined experimentally.
| Storage Temperature | Solvent | Concentration | Purity after 1 week | Purity after 1 month |
| -80°C | DMSO | 10 mM | >99% | >99% |
| -20°C | DMSO | 10 mM | >99% | ~98% |
| 4°C | DMSO | 10 mM | ~97% | ~90% |
| Room Temperature | DMSO | 10 mM | ~90% | <80% |
| 4°C | PBS (pH 7.4) | 100 µM | ~95% | Not recommended |
| Room Temperature | PBS (pH 7.4) | 100 µM | <85% | Not recommended |
Experimental Protocols
Protocol: Stability Assessment of this compound by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the stability of this compound under defined storage conditions by monitoring its purity over time.
Materials:
-
This compound (solid)
-
HPLC-grade solvent for stock solution (e.g., DMSO)
-
Aqueous buffer for working solution (e.g., Phosphate Buffered Saline, PBS)
-
HPLC system with a UV detector
-
C18 analytical column
-
HPLC-grade mobile phase solvents (e.g., acetonitrile (B52724) and water)
Methodology:
-
Preparation of Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in the chosen organic solvent. This will be your time-zero sample.
-
Sample Storage: Aliquot the stock solution and store it under various conditions to be tested (e.g., -80°C, -20°C, 4°C, and room temperature). For aqueous stability, dilute the stock solution to the final working concentration in the desired buffer and store under the test conditions.
-
Time Points: Designate specific time points for analysis (e.g., 0, 24, 48, 72 hours, 1 week, 1 month).
-
HPLC Analysis:
-
At each time point, inject an appropriate volume of the stored sample into the HPLC system.
-
Develop a suitable gradient elution method to separate this compound from any potential degradation products.
-
Monitor the elution profile using a UV detector at a wavelength where this compound has maximum absorbance.
-
-
Data Analysis:
-
Integrate the peak area of the this compound peak and any new peaks that appear over time.
-
Calculate the percentage of remaining this compound at each time point relative to the time-zero sample.
-
A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Visualizations
Caption: Hypothetical degradation pathway of this compound via hydrolysis.
Caption: Workflow for assessing this compound stability.
References
Overcoming resistance to Echinosporin in cancer cells
Welcome to the technical support center for researchers encountering resistance to Echinosporin in cancer cells. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate experimental challenges and explore strategies to overcome resistance.
Disclaimer: this compound is a known inhibitor of DNA, RNA, and protein synthesis.[1] However, specific mechanisms of resistance to this compound have not been extensively documented in publicly available literature. The guidance provided here is based on established resistance mechanisms to other antineoplastic agents with similar modes of action, such as topoisomerase inhibitors and other drugs that disrupt DNA and protein synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the likely mechanisms of resistance to this compound?
A1: Based on its mechanism of action as a DNA, RNA, and protein synthesis inhibitor, resistance to this compound could arise from several factors. These may include increased drug efflux, alterations in the drug's molecular target, enhanced DNA repair mechanisms, and the activation of pro-survival signaling pathways.[2][3][4]
Q2: How can I determine if my cancer cell line has developed resistance to this compound?
A2: You can assess resistance by performing a dose-response assay (e.g., MTT or CellTiter-Glo assay) to compare the IC50 (half-maximal inhibitory concentration) of your experimental cells with the parental (sensitive) cell line. A significant increase in the IC50 value suggests the development of resistance.
Q3: What are ATP-binding cassette (ABC) transporters, and could they be involved in this compound resistance?
A3: ABC transporters are a family of membrane proteins that actively pump various substances, including drugs, out of the cell.[5][6][7][8][9] Overexpression of ABC transporters like P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and ABCG2 (BCRP) is a common mechanism of multidrug resistance and could potentially contribute to this compound efflux from cancer cells.[2][5][10]
Q4: Could alterations in the cellular targets of this compound lead to resistance?
A4: Yes, mutations or changes in the expression levels of the molecular targets of a drug can lead to resistance.[4] For drugs that inhibit DNA synthesis, such as topoisomerase inhibitors, mutations in the topoisomerase enzymes can prevent the drug from binding effectively.[2][11] While the specific targets of this compound are not fully elucidated, alterations in the cellular machinery involved in DNA, RNA, and protein synthesis could confer resistance.
Q5: How do DNA repair pathways contribute to resistance against DNA synthesis inhibitors?
A5: Cancer cells can enhance their DNA repair capacity to counteract the damage induced by drugs like this compound.[3] Pathways like homologous recombination (HR) and non-homologous end joining (NHEJ) can repair DNA breaks, thereby reducing the cytotoxic effects of the drug.[12]
Q6: What is the role of signaling pathways like PI3K/Akt/mTOR in drug resistance?
A6: The PI3K/Akt/mTOR pathway is a crucial cell survival signaling cascade that is often hyperactivated in cancer.[13] Its activation can promote cell survival and proliferation, and has been linked to resistance against DNA-damaging agents by enhancing DNA repair and inhibiting apoptosis.[12][13][14][15]
Troubleshooting Guides
Problem 1: Increased IC50 of this compound in your cancer cell line.
| Possible Cause | Suggested Solution |
| Increased Drug Efflux | 1. Assess ABC Transporter Expression: Use Western blotting or qPCR to check for overexpression of common ABC transporters (P-gp, MRP1, ABCG2).2. Use Efflux Pump Inhibitors: Co-treat cells with this compound and known ABC transporter inhibitors (e.g., Verapamil, Tariquidar) to see if sensitivity is restored.[2] |
| Altered Drug Target | 1. Sequence Potential Targets: If the direct molecular target of this compound is known, sequence the corresponding gene in resistant cells to identify potential mutations.2. Target Expression Analysis: Compare the expression level of the target protein between sensitive and resistant cells using Western blotting. |
| Enhanced DNA Repair | 1. Assess DNA Damage: Use assays like the comet assay or γH2AX staining to compare the extent of DNA damage in sensitive versus resistant cells after this compound treatment.2. Inhibit DNA Repair Pathways: Co-administer this compound with inhibitors of key DNA repair proteins (e.g., PARP inhibitors) to potentially re-sensitize resistant cells.[13] |
| Activation of Survival Pathways | 1. Pathway Activation Profiling: Use Western blotting to check for the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, p-mTOR).2. Combine with Pathway Inhibitors: Test the synergistic effect of this compound with inhibitors of the PI3K/Akt/mTOR pathway.[14][15] |
Problem 2: Heterogeneous response to this compound within a cell population.
| Possible Cause | Suggested Solution |
| Presence of a resistant sub-clone | 1. Single-Cell Cloning: Isolate single cells and expand them into individual clones. Test each clone for its sensitivity to this compound to identify resistant populations.2. Cancer Stem Cell Markers: Use flow cytometry to analyze the expression of cancer stem cell markers, as this subpopulation is often associated with drug resistance. |
| Cell cycle-dependent drug activity | 1. Cell Cycle Analysis: Synchronize the cells at different stages of the cell cycle and then treat with this compound to determine if its efficacy is phase-specific.2. Combination with Cell Cycle Inhibitors: Combine this compound with drugs that arrest cells in the sensitive phase of the cell cycle. |
Data Presentation
Table 1: Template for Recording IC50 Values of this compound
| Cell Line | Parental IC50 (µM) | Resistant Sub-clone 1 IC50 (µM) | Resistant Sub-clone 2 IC50 (µM) | Fold Resistance |
| [Your Cell Line] | ||||
| Example: HeLa | 0.5 | 5.0 | 7.5 | 10x, 15x |
Table 2: Template for Evaluating Synergistic Drug Combinations with this compound
| Combination Drug | Target Pathway/Protein | Concentration Range Tested | Combination Index (CI) | Interpretation |
| [Drug A] | [Target A] | |||
| [Drug B] | [Target B] | |||
| Example: MK-2206 | Akt | 0.1 - 10 µM | <1 | Synergistic |
| Example: Olaparib | PARP | 0.5 - 20 µM | <1 | Synergistic |
| Note: A Combination Index (CI) of <1 indicates synergy, =1 indicates an additive effect, and >1 indicates antagonism. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the drug-containing medium and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus drug concentration and determine the IC50 value using non-linear regression analysis.[16]
Protocol 2: Western Blot for Protein Expression Analysis
-
Cell Lysis: Treat cells as required, then wash with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
Visualizations
Caption: Inferred resistance mechanisms to this compound.
Caption: Troubleshooting workflow for this compound resistance.
Caption: The PI3K/Akt/mTOR pro-survival signaling pathway.
References
- 1. Prospects of Topoisomerase Inhibitors as Promising Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Why Do Cancer Treatments Stop Working? - NCI [cancer.gov]
- 6. ABC Transporters and their Role in Nucleoside and Nucleotide Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of ABC transporters in drug resistance, metabolism and toxicity - Scientific Background - Solvo Biotechnology [solvobiotech.com]
- 8. The role of ABC transporters in clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ABC transporter - Wikipedia [en.wikipedia.org]
- 10. portlandpress.com [portlandpress.com]
- 11. Drug resistance in topoisomerase-targeting therapy [ouci.dntb.gov.ua]
- 12. mdpi.com [mdpi.com]
- 13. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of Akt signaling in resistance to DNA-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeting the PI3K pathway and DNA damage response as a therapeutic strategy in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
How to improve Echinosporin yield during synthesis
Welcome to the technical support center for Echinosporin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the production of this compound, whether through chemical synthesis or fermentation.
Troubleshooting Guides
This section provides solutions to common issues encountered during this compound production.
Low Yield in Chemical Synthesis
Problem: The overall yield of the multi-step chemical synthesis of this compound is lower than expected.
Possible Causes and Solutions:
-
Inefficient Cycloaddition Reaction: The core cyclopentane (B165970) ring of this compound can be formed via a [3+2] cycloaddition reaction, such as the Padwa allenylsulfone cycloaddition. Low yields in this key step will significantly impact the overall yield.
-
Solution:
-
Reagent Quality: Ensure the purity of the allenylsulfone and the enone starting materials. Impurities can lead to side reactions.
-
Reaction Conditions: Optimize the reaction temperature and time. Some cycloadditions require low temperatures to prevent side reactions, while others may need elevated temperatures to proceed at a reasonable rate.
-
Base Selection: The choice and stoichiometry of the base used to generate the anionic intermediate are critical. Experiment with different bases (e.g., KHMDS) and their equivalents.
-
-
-
Side Reactions and Impurity Formation: Complex organic syntheses are prone to side reactions, leading to the formation of impurities that can complicate purification and reduce the yield of the desired product.[1][2]
-
Solution:
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of sensitive intermediates.
-
Purification of Intermediates: Purify intermediates at each step to prevent the accumulation of impurities that might interfere with subsequent reactions.
-
Analytical Monitoring: Use techniques like TLC or LC-MS to monitor the progress of the reaction and identify the formation of side products early on.
-
-
-
Difficult Purification: The polarity and structural complexity of this compound and its intermediates can make purification challenging, leading to product loss.
-
Solution:
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography to achieve better separation. The use of additives like a small percentage of acetic acid or triethylamine (B128534) can sometimes improve the resolution of acidic or basic compounds, respectively.
-
Alternative Purification Techniques: Consider alternative purification methods such as preparative HPLC for final purification steps to achieve high purity, although this may impact overall yield.[3][4]
-
-
Low Yield in Fermentation
Problem: The titer of this compound from the fermentation of Saccharothrix sp. (or other producing strains like Streptomyces albogriseolus or Amycolatopsis hippodromi) is low.
Possible Causes and Solutions:
-
Suboptimal Culture Medium: The composition of the fermentation medium is crucial for the production of secondary metabolites like this compound.
-
Solution:
-
Carbon and Nitrogen Sources: Optimize the concentrations and types of carbon and nitrogen sources. Complex nitrogen sources like soybean meal and yeast extract often support good growth and secondary metabolite production in actinomycetes.
-
Phosphate (B84403) and Trace Elements: Phosphate levels can significantly influence secondary metabolism. Ensure that essential trace elements are present in the medium.
-
-
-
Unfavorable Fermentation Conditions: Physical parameters during fermentation can greatly affect the yield.
-
Solution:
-
pH Control: Maintain the pH of the culture within the optimal range for this compound production. This may require the use of buffers or automated pH control in a bioreactor.
-
Temperature and Aeration: Optimize the fermentation temperature and the dissolved oxygen levels. Good aeration is generally required for the growth of aerobic actinomycetes.
-
Agitation: Adjust the agitation speed to ensure proper mixing and oxygen transfer without causing excessive shear stress on the mycelia.
-
-
-
Limited Precursor Availability: The biosynthesis of this compound, which is derived from the shikimate pathway, may be limited by the availability of key precursors.
-
Solution:
-
Precursor Feeding: Supplement the fermentation medium with precursors of the shikimate pathway, such as shikimic acid, chorismic acid, or aromatic amino acids (tyrosine, phenylalanine). The timing and concentration of precursor addition should be optimized.
-
-
-
Product Degradation or Feedback Inhibition: The produced this compound may be unstable under the fermentation conditions or may inhibit its own production at high concentrations.
-
Solution:
-
In-situ Product Removal: Consider using adsorbent resins in the fermentation broth to remove this compound as it is produced, which can alleviate feedback inhibition and protect the product from degradation.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a key chemical reaction to focus on for improving the yield of synthetic this compound?
A1: A critical step in several reported total syntheses of this compound is the [3+2] cycloaddition reaction to form the cyclopentane core.[5][6] Optimizing the conditions for this reaction, including the choice of reagents, solvent, temperature, and reaction time, is crucial for maximizing the overall yield.
Q2: Which microorganisms are known to produce this compound, and how can their fermentation be optimized?
A2: this compound has been isolated from the fermentation broths of Saccharothrix sp., Streptomyces albogriseolus, and Amycolatopsis hippodromi. To optimize fermentation, focus on media composition (carbon, nitrogen, phosphate sources), physical parameters (pH, temperature, aeration, agitation), and consider precursor feeding strategies based on its biosynthetic origin from the shikimate pathway.
Q3: Are there any specific precursors that can be fed to the fermentation to increase this compound yield?
A3: While specific studies on precursor feeding for this compound are not widely available, its biosynthesis is known to involve a branch of the shikimate pathway. Therefore, feeding precursors of this pathway, such as shikimic acid, chorismic acid, or aromatic amino acids, could potentially increase the yield. Empirical testing is required to determine the most effective precursor and feeding strategy.
Q4: What are the common challenges in purifying this compound?
A4: The purification of this compound can be challenging due to its complex structure and the presence of structurally similar impurities, whether from chemical synthesis side reactions or other metabolites in a fermentation broth. A multi-step purification protocol involving different chromatography techniques (e.g., silica (B1680970) gel chromatography followed by reversed-phase HPLC) is often necessary to achieve high purity.[3][4][7]
Q5: How can I troubleshoot a stalled or sluggish fermentation for this compound production?
A5: A stalled fermentation can be due to several factors including nutrient limitation, accumulation of toxic byproducts, suboptimal pH, or poor aeration.[8][9] To troubleshoot, first check and adjust the pH and dissolved oxygen levels. If the issue persists, analyze the medium for nutrient depletion and consider a feeding strategy. If toxic byproduct accumulation is suspected, in-situ product removal could be a solution.
Data Presentation
Table 1: Hypothetical Comparison of this compound Yield with Different Fermentation Strategies.
| Strategy | Carbon Source | Nitrogen Source | Precursor Fed | This compound Titer (mg/L) |
| Baseline | Glucose (20 g/L) | Yeast Extract (5 g/L) | None | 50 |
| Media Optimization | Soluble Starch (30 g/L) | Soybean Meal (10 g/L) | None | 85 |
| Precursor Feeding | Soluble Starch (30 g/L) | Soybean Meal (10 g/L) | Shikimic Acid (1 g/L) | 120 |
Note: This table is illustrative and based on general principles of fermentation optimization. Actual values would need to be determined experimentally.
Experimental Protocols
Key Experiment: Optimization of the Padwa Allenylsulfone Cycloaddition
Objective: To determine the optimal conditions for the [3+2] cycloaddition reaction between an allenylsulfone and a D-glucose-derived enone to maximize the yield of the cyclopentane intermediate in the synthesis of this compound.
Methodology:
-
Reaction Setup: In parallel reaction vessels, dissolve the D-glucose-derived enone in a suitable anhydrous solvent (e.g., THF, DCM) under an inert atmosphere.
-
Parameter Variation:
-
Temperature: Run the reactions at a range of temperatures (e.g., -78°C, -40°C, 0°C, room temperature).
-
Base: Test different bases (e.g., KHMDS, LHMDS, NaH) and vary the number of equivalents (e.g., 1.1, 1.5, 2.0) added to the allenylsulfone.
-
Concentration: Vary the concentration of the reactants.
-
-
Reaction Execution: Add the chosen base to a solution of the allenylsulfone at the selected temperature. After a set time, add this mixture to the solution of the enone.
-
Monitoring and Quenching: Monitor the reaction progress by TLC or LC-MS. Once the reaction is complete, quench it with a suitable reagent (e.g., saturated aqueous ammonium (B1175870) chloride).
-
Workup and Analysis: Perform a standard aqueous workup and extract the product. Purify the crude product by column chromatography.
-
Yield Determination: Determine the yield of the desired cycloadduct for each set of reaction conditions and identify the optimal parameters.
Visualizations
Caption: Simplified proposed biosynthetic pathway of this compound originating from the Shikimate Pathway.
Caption: Troubleshooting workflow for low this compound yield in fermentation.
References
- 1. silicycle.com [silicycle.com]
- 2. The Huge Role of Tiny Impurities in Nanoscale Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hplc.eu [hplc.eu]
- 4. researchgate.net [researchgate.net]
- 5. A new stereocontrolled synthetic route to (-)-echinosporin from D-glucose via Padwa allenylsulfone [3 + 2]-anionic cycloadditive elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Purification of Recombinant α-synuclein: A Comparison of Commonly Used Protocols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. scottlab.com [scottlab.com]
Echinosporin Cytotoxicity Assay Technical Support Center
Welcome to the technical support center for Echinosporin cytotoxicity assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an antibiotic isolated from Streptomyces echinosporus. Its cytotoxic effects stem from its ability to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase and triggering apoptosis.[1]
Q2: In which cancer cell lines has this compound shown cytotoxic activity?
This compound has demonstrated cytotoxic effects in various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of its potency and can vary between cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| tsFT210 | Mouse mammary tumor | 91.5 |
| K562 | Chronic myelogenous leukemia | 25.1 |
| HCT-15 | Colorectal adenocarcinoma | 247 |
| HeLa S3 | Cervical cancer | Colony formation inhibited |
Note: IC50 values can vary depending on experimental conditions such as cell density, assay duration, and the specific cytotoxicity assay used.[1][2] It is always recommended to determine the IC50 value empirically for your specific cell line and experimental setup.
Q3: How should I prepare and store this compound for my experiments?
For optimal stability, this compound stock solutions should be prepared in a suitable organic solvent, such as dimethyl sulfoxide (B87167) (DMSO), and stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working concentrations, dilute the stock solution in pre-warmed cell culture medium immediately before use. It is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤0.5%) and consistent across all wells, including controls, as DMSO itself can be cytotoxic at higher concentrations.[3][4][5][6]
Q4: Which cytotoxicity assay is most suitable for this compound?
The choice of cytotoxicity assay depends on your experimental goals and the specific cell line. Commonly used assays include:
-
MTT/XTT Assays: These colorimetric assays measure metabolic activity as an indicator of cell viability. They are widely used but can be prone to interference from colored compounds or compounds that affect cellular metabolism.[7][8]
-
LDH Release Assay: This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, providing a direct measure of cytotoxicity due to compromised membrane integrity.
-
ATP-Based Assays (e.g., CellTiter-Glo®): These highly sensitive assays measure the amount of ATP in viable cells.
It is often advisable to use at least two different assay methods to confirm your results.
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible IC50 Values
Inconsistent IC50 values for this compound between experiments can be frustrating. Here are some common causes and solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Seeding and Density | Ensure a homogenous single-cell suspension before and during plating. Optimize cell seeding density for your cell line to ensure cells are in the exponential growth phase throughout the experiment. |
| Pipetting Accuracy | Use calibrated pipettes and proper pipetting techniques. Ensure thorough mixing during serial dilutions. |
| Compound Stability | Prepare fresh dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. If long incubation times are used, consider the stability of this compound in your culture medium, as degradation can occur over time.[9][10] |
| Cell Health | Use healthy, viable cells (ideally >95% viability) that have not been passaged excessively. |
| Assay Timing | The determined IC50 value can be dependent on the assay endpoint (e.g., 24, 48, or 72 hours).[11] Be consistent with your incubation times. |
Issue 2: High Background Signal in Control Wells
High background can mask the true cytotoxic effect of this compound.
| Potential Cause | Troubleshooting Steps |
| Media Components | Phenol (B47542) red in some culture media can interfere with colorimetric assays. Consider using phenol red-free media. Serum components can also sometimes interact with assay reagents. |
| Microbial Contamination | Regularly check your cell cultures for any signs of bacterial, fungal, or mycoplasma contamination. |
| Compound Interference | Some compounds can directly reduce tetrazolium salts (like MTT) or have intrinsic color. To check for this, include control wells with this compound in media but without cells. Subtract the absorbance of these wells from your experimental wells.[8][12] |
| Incomplete Solubilization (MTT Assay) | Ensure formazan (B1609692) crystals are fully dissolved by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
Issue 3: Unexpectedly Low Cytotoxicity
If this compound is not showing the expected cytotoxic effect, consider the following:
| Potential Cause | Troubleshooting Steps |
| Incorrect Drug Concentration | Double-check all calculations for your serial dilutions. |
| Sub-optimal Cell Health | Unhealthy cells may be less sensitive to the cytotoxic agent. Ensure you are using cells in the exponential growth phase. |
| Cell Line Resistance | Different cell lines exhibit varying sensitivity to cytotoxic compounds. You may need to test a wider range of concentrations or a different cell line. |
| Compound Degradation | Ensure your this compound stock solution has been stored properly and is not expired. |
Experimental Protocols & Visualizations
This compound's Mechanism of Action: G2/M Arrest and Apoptosis
This compound exerts its cytotoxic effects by halting the cell cycle in the G2/M phase and inducing programmed cell death (apoptosis).
Caption: this compound induces G2/M cell cycle arrest, leading to apoptosis.
Experimental Workflow: Assessing this compound Cytotoxicity
A typical workflow for evaluating the cytotoxic effects of this compound is outlined below.
Caption: A standard workflow for a cytotoxicity assay with this compound.
Signaling Pathway: this compound-Induced Apoptosis
While the precise signaling cascade for this compound-induced apoptosis is not fully elucidated in the provided search results, a common pathway involves the activation of caspases. The intrinsic (mitochondrial) pathway is a key regulator of apoptosis.
Caption: A potential intrinsic apoptosis pathway activated by this compound.
Detailed Methodologies
1. MTT Cytotoxicity Assay
This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Compound Treatment: The following day, replace the medium with fresh medium containing serial dilutions of this compound. Include vehicle-only controls (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
2. Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Cell Treatment: Seed cells in a multi-well plate and treat with this compound at various concentrations for the desired time. Include positive and negative controls.
-
Cell Lysis: After treatment, lyse the cells using a lysis buffer provided with a commercial caspase-3 assay kit.
-
Substrate Addition: Add the caspase-3 substrate (e.g., a peptide conjugated to a colorimetric or fluorometric reporter) to the cell lysates.
-
Incubation: Incubate the plate according to the kit manufacturer's instructions to allow for cleavage of the substrate by active caspase-3.
-
Signal Detection: Measure the colorimetric or fluorescent signal using a microplate reader.
-
Data Analysis: The signal intensity is proportional to the caspase-3 activity.
3. Cell Cycle Analysis by Flow Cytometry
This method is used to determine the percentage of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash with PBS.
-
Fixation: Fix the cells in ice-cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Stain the cells with a DNA-binding dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the DNA dye is proportional to the DNA content of the cells.
-
Data Analysis: The resulting DNA content histogram can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak would indicate a G2/M arrest.
References
- 1. rsc.org [rsc.org]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. micronanoeducation.org [micronanoeducation.org]
- 7. mdpi.com [mdpi.com]
- 8. zjubiolab.zju.edu.cn [zjubiolab.zju.edu.cn]
- 9. Interferences in the Optimization of the MTT Assay for Viability Estimation of Proteus mirabilis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chrysin-induced apoptosis is mediated through caspase activation and Akt inactivation in U937 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Optimizing Echinosporin Treatment: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing incubation time with Echinosporin. All experimental protocols are detailed, and quantitative data is summarized for ease of comparison.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is known to be a cell cycle inhibitor that primarily induces G2/M phase arrest and subsequent apoptosis in cancer cells.[1] Its anti-proliferative effects have been observed in various cancer cell lines.[1][2]
Q2: What is a typical starting point for incubation time when using this compound in a cell-based assay?
A2: A typical starting point for incubation time can range from 24 to 72 hours. However, the optimal time is highly dependent on the cell line, its doubling time, the concentration of this compound used, and the specific endpoint being measured (e.g., cell viability, apoptosis, or cell cycle arrest). A time-course experiment is essential to determine the ideal incubation period for your specific experimental setup.
Q3: How does the concentration of this compound affect the optimal incubation time?
A3: Generally, higher concentrations of this compound may induce a more rapid response, potentially requiring shorter incubation times to observe the desired effect. Conversely, lower concentrations may necessitate longer incubation periods to achieve a significant biological response. It is crucial to perform a dose-response experiment in conjunction with a time-course study to identify the optimal concentration and incubation time.
Q4: My IC50 value for this compound is different from published values. Could incubation time be the reason?
A4: Yes, variations in incubation time can significantly impact the calculated IC50 value.[3] Shorter incubation times may not allow for the full biological effect of this compound to manifest, leading to a higher apparent IC50. Conversely, excessively long incubation times might lead to secondary, off-target effects. Consistency in incubation time across experiments is critical for reproducible results.
Q5: Should I refresh the media and this compound during a long incubation period?
A5: For incubation times exceeding 48 hours, it is good practice to refresh the culture medium and re-add this compound. This ensures that nutrient depletion or the degradation of the compound does not become a limiting factor in your experiment, leading to more reliable and consistent results.
Troubleshooting Guides
Problem 1: No significant effect of this compound is observed.
| Possible Cause | Suggested Solution |
| Incubation time is too short. | Increase the incubation time. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal duration for your cell line and this compound concentration. |
| This compound concentration is too low. | Perform a dose-response experiment with a broader range of concentrations to determine the effective concentration for your cell line. |
| Cell line is resistant to this compound. | Verify the sensitivity of your cell line to other G2/M inhibitors or apoptosis inducers. Consider using a different cell line known to be sensitive to this compound. |
| Improper storage or handling of this compound. | Ensure this compound is stored correctly according to the manufacturer's instructions. Prepare fresh dilutions for each experiment. |
Problem 2: High variability between replicate wells.
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding. | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and avoid using the outer wells of the microplate, which are more prone to evaporation. |
| Edge effects in the microplate. | Fill the outer wells with sterile PBS or media without cells to create a humidity barrier and minimize evaporation from the experimental wells. |
| Inaccurate pipetting of this compound. | Calibrate pipettes regularly. When preparing serial dilutions, ensure thorough mixing at each step. |
Problem 3: Unexpected cell morphology or cell death in control wells.
| Possible Cause | Suggested Solution |
| Solvent (e.g., DMSO) toxicity. | Ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.1%) and non-toxic to the cells. Include a vehicle-only control in your experiments. |
| Contamination (bacterial, fungal, or mycoplasma). | Regularly test cell cultures for contamination. Practice sterile techniques during all experimental procedures. |
| Suboptimal cell culture conditions. | Ensure cells are healthy and in the exponential growth phase before starting the experiment. Use appropriate culture medium and supplements. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time via Time-Course Viability Assay
This protocol outlines a method to determine the optimal incubation time for this compound treatment by assessing cell viability at multiple time points.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Vehicle (e.g., DMSO)
-
96-well clear-bottom microplates
-
Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase and do not exceed 80-90% confluency by the final time point.
-
Cell Adhesion: Allow cells to adhere and recover for 18-24 hours in a humidified incubator at 37°C and 5% CO₂.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plates for a range of time points (e.g., 12, 24, 48, and 72 hours).
-
Viability Assessment: At each time point, add the cell viability reagent to the wells according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot cell viability versus this compound concentration for each incubation time to determine the IC50 at each time point. The optimal incubation time is typically the point at which the IC50 value stabilizes.
Table 1: Example of Time-Dependent IC50 Values for this compound in Different Cancer Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| HCT-15 (Colon) | 24 | >100 |
| 48 | 55.2 | |
| 72 | 24.7 | |
| K562 (Leukemia) | 24 | 48.1 |
| 48 | 25.1 | |
| 72 | 15.8 | |
| tsFT210 (Mouse) | 24 | >200 |
| 48 | 150.3 | |
| 72 | 91.5 |
Note: These are example values and may not reflect actual experimental results.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol allows for the analysis of cell cycle distribution following this compound treatment.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and suspension cells. For adherent cells, use trypsin and neutralize with complete medium.
-
Washing: Wash cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in cold PBS. While vortexing gently, add cold 70% ethanol dropwise to a final concentration of 70%.
-
Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Use appropriate software to analyze the cell cycle distribution (G0/G1, S, and G2/M phases).
Signaling Pathways and Experimental Workflows
This compound-Induced G2/M Arrest and Apoptosis
This compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle. This arrest can be a precursor to apoptosis. The G2/M transition is tightly regulated by the Cyclin B1/Cdc2 kinase complex. Inhibition of this complex prevents entry into mitosis. Prolonged G2/M arrest can trigger either the intrinsic or extrinsic apoptosis pathway.
Caption: this compound induces G2/M arrest, leading to apoptosis.
Experimental Workflow for Optimizing Incubation Time
The following workflow outlines the key steps to empirically determine the optimal incubation time for this compound in your experiments.
Caption: Workflow for determining optimal this compound incubation time.
Troubleshooting Logic for No Observed Effect
This diagram provides a logical flow for troubleshooting experiments where this compound treatment shows no effect.
Caption: Troubleshooting flowchart for lack of this compound effect.
References
Reducing off-target effects of Echinosporin in experiments
Welcome to the Technical Support Center for Echinosporin (B1671086). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments, with a specific focus on identifying and minimizing off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known biological activity?
This compound is a natural product isolated from Streptomyces echinosporus and Streptomyces albogriseolus.[1][2] It has demonstrated antitumor and antibiotic properties.[2] Studies have shown that this compound can inhibit the proliferation of various cancer cell lines, induce apoptosis (programmed cell death), and cause cell cycle arrest at the G2/M phase.[1] It has also been observed to inhibit the synthesis of DNA, RNA, and proteins.[3]
Q2: What are off-target effects and why are they a concern when using a compound like this compound?
Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended biological target. These unintended interactions are a significant concern because they can lead to:
-
Cellular toxicity: Binding to unintended proteins can disrupt essential cellular pathways, causing toxicity that is unrelated to the on-target effect.
-
Lack of translatability: Promising preclinical results may fail in clinical settings if the efficacy was due to off-target effects that are not relevant or are toxic in a whole organism.
Given that the precise molecular target(s) of this compound are not well-defined, it is crucial to characterize its on- and off-target activities to ensure the validity of experimental findings.
Q3: I'm observing unexpected or inconsistent results in my experiments with this compound. Could these be due to off-target effects?
Unexpected or inconsistent results are common indicators of potential off-target effects. Here are some scenarios and initial troubleshooting steps:
| Observation | Potential Cause (Off-Target Related) | Initial Troubleshooting Step |
| High cellular toxicity at concentrations expected to be effective. | The compound may be hitting essential off-target proteins. | Perform a dose-response curve and determine the IC50 for the on-target effect and the CC50 (cytotoxic concentration 50). A narrow therapeutic window suggests potential off-target toxicity. |
| The observed phenotype does not match the known function of the intended target. | The phenotype is driven by an off-target effect. | Use an orthogonal approach to validate the target, such as genetic knockdown (e.g., siRNA or CRISPR-Cas9) of the intended target. If the phenotype persists with this compound treatment in the absence of the target, it is likely an off-target effect. |
| Results vary significantly between different cell lines. | Expression levels of the on-target or off-target proteins differ across cell lines. | Confirm the expression of your target protein in all cell lines using methods like Western Blot or qPCR. |
| A structurally different inhibitor for the same target gives a different phenotype. | One of the inhibitors may have a different off-target profile that contributes to its observed effect. | Compare the selectivity profiles of both inhibitors if available. Consider that both may have off-target effects. |
Q4: What are the key strategies to reduce the off-target effects of this compound in my experiments?
Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. Higher concentrations increase the likelihood of binding to lower-affinity off-targets.
-
Employ Control Compounds: Include a structurally similar but inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.
-
Orthogonal Validation: Do not rely solely on one method. Confirm your findings using a combination of pharmacological and genetic approaches (e.g., comparing the effects of this compound to siRNA/CRISPR-mediated knockdown of the putative target).
-
Characterize the Selectivity Profile: If possible, perform a kinase panel screen or a proteome-wide analysis to identify potential off-targets of this compound. This will provide a clearer picture of its specificity.
-
Consider the Experimental System: The cellular context matters. The expression levels of on- and off-target proteins can vary between cell types, influencing the observed effects.
Troubleshooting Guides and Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the on- and off-target effects of this compound.
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response Curve
Objective: To identify the lowest effective concentration of this compound that produces the desired on-target effect while minimizing cytotoxicity.
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate (e.g., 96-well) and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting range might be from 1 nM to 100 µM. Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.
-
Cell Treatment: Remove the old medium and add the medium containing the different concentrations of this compound.
-
Incubation: Incubate the cells for a duration relevant to your biological question (e.g., 24, 48, or 72 hours).
-
Phenotypic Readout: Measure the biological response of interest. This could be, for example, inhibition of a specific signaling pathway (measured by Western Blot for a downstream marker), or a phenotypic outcome like apoptosis (measured by a caspase activity assay).
-
Toxicity Readout: In a parallel plate, assess cell viability using an appropriate assay (e.g., CellTiter-Glo® or MTS assay).
-
Data Analysis: Plot the phenotypic response and cell viability against the logarithm of the this compound concentration. Determine the EC50 (half-maximal effective concentration) for the on-target effect and the CC50 (half-maximal cytotoxic concentration). The goal is to use a concentration at or slightly above the EC50 that is well below the CC50.
Quantitative Data Summary (Example):
| Parameter | Value | Interpretation |
| On-Target EC50 | 5 µM | Concentration for 50% of maximal on-target effect. |
| Cytotoxicity CC50 | 50 µM | Concentration that causes 50% cell death. |
| Therapeutic Window | 10-fold | A reasonable window to work within to minimize off-target toxicity. |
Protocol 2: Target Validation using CRISPR-Cas9 Knockout
Objective: To genetically validate that the biological effect of this compound is dependent on its intended target.
Methodology:
-
gRNA Design and Cloning: Design and clone two to three different guide RNAs (gRNAs) targeting the gene of your putative target into a Cas9-expressing vector. Include a non-targeting control gRNA.
-
Transfection and Selection: Transfect the Cas9/gRNA constructs into your cells. Select for transfected cells using an appropriate marker (e.g., puromycin).
-
Clonal Expansion: Isolate single cells to establish clonal populations.
-
Knockout Validation: Expand the clones and confirm the knockout of the target protein by Western blot and/or sequencing of the genomic locus.
-
Phenotypic Analysis: Treat the knockout clones and the non-targeting control cells with this compound at the previously determined optimal concentration.
-
Data Interpretation: If the phenotype observed in control cells is absent or significantly reduced in the knockout cells upon this compound treatment, it provides strong evidence that the effect is on-target.
Experimental Workflow for CRISPR-Cas9 Target Validation:
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To directly measure the binding of this compound to its target protein in intact cells.
Methodology:
-
Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C). Ligand-bound proteins are often more thermally stable.
-
Pelleting: Centrifuge the samples to pellet the aggregated, denatured proteins.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction using Western blot or other protein detection methods.
-
Data Analysis: Plot the amount of soluble target protein as a function of temperature for both the vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Illustrative CETSA Workflow:
Signaling Pathways
This compound is known to induce apoptosis and cell cycle arrest. While its direct targets are not fully elucidated, these effects suggest modulation of key signaling pathways involved in cell fate and proliferation. Below is a simplified diagram of a generic cell survival and proliferation pathway that could be inhibited by this compound.
References
Echinosporin degradation and how to prevent it
Disclaimer: Specific degradation pathways and stability data for Echinosporin are not extensively documented in publicly available literature. The following information is based on the known chemical structure of this compound and general principles of natural product antibiotic stability. The recommendations provided are intended as a guide for researchers and should be adapted based on experimental observations.
Troubleshooting Guide
This guide addresses common issues researchers may encounter when working with this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Loss of biological activity in assays | - Hydrolysis: The lactone ring in this compound is susceptible to hydrolysis, especially in non-neutral pH conditions. - Oxidation: The dienone structure may be prone to oxidation. - Photodegradation: Exposure to light, particularly UV, can induce degradation. - Improper Storage: Storing at room temperature or in solution for extended periods can lead to degradation. | - Prepare fresh solutions before each experiment. - Use buffers in the pH range of 6-7 for aqueous solutions. - Protect solutions from light by using amber vials or covering containers with aluminum foil. - Store stock solutions at -20°C or below. - Degas solvents to remove dissolved oxygen. Consider adding antioxidants like BHT or ascorbic acid at low concentrations (test for interference with the assay). |
| Precipitation of this compound in aqueous solution | - Poor Solubility: this compound has low aqueous solubility. - Degradation Products: Insoluble degradation products may form over time. | - Prepare stock solutions in an appropriate organic solvent such as DMSO or ethanol (B145695). - For aqueous assays, dilute the stock solution into the aqueous buffer immediately before use. Ensure the final concentration of the organic solvent is compatible with your experimental system. - If precipitation occurs upon dilution, try using a co-solvent or a solubilizing agent like cyclodextrin, after verifying it does not interfere with the experiment. |
| Color change of this compound solution | - Degradation: Formation of colored degradation products. - Oxidation: Oxidation of the molecule can lead to chromophore changes. | - Discard any solution that has changed color. - Prepare fresh solutions and protect them from light and oxygen. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, the most likely degradation pathways for this compound are:
-
Hydrolysis: The lactone ring is susceptible to cleavage under both acidic and basic conditions, which would inactivate the molecule.
-
Oxidation: The dienone moiety and other parts of the molecule could be susceptible to oxidation, leading to a loss of activity.
-
Photodegradation: The conjugated dienone system can absorb UV light, potentially leading to photochemical reactions and degradation.
Q2: What are the optimal storage conditions for this compound?
A2: For long-term storage, solid this compound should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture. Stock solutions in anhydrous DMSO or ethanol should also be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: How should I prepare aqueous solutions of this compound for my experiments?
A3: Due to its limited water solubility, it is recommended to first prepare a concentrated stock solution in an organic solvent like DMSO. For aqueous experimental media, dilute the stock solution directly into the buffer immediately before use. The final concentration of the organic solvent should be kept low (typically <1%) to avoid effects on the biological system.
Q4: My this compound solution has been at room temperature for a few hours. Is it still usable?
A4: The stability of this compound in solution at room temperature is not well-documented. As a precaution, it is best to prepare fresh solutions for each experiment. If a solution must be kept at room temperature, it should be for the shortest time possible and protected from light. It is advisable to run a control experiment to ensure the activity has not been compromised.
Factors Affecting Stability of Related Natural Product Antibiotics
While specific quantitative data for this compound is unavailable, the table below summarizes general trends observed for other natural product antibiotics with similar functional groups (e.g., lactones, conjugated systems).
| Factor | Effect on Stability | General Recommendations |
| pH | β-lactam antibiotics, which also contain a lactone-like ring, exhibit maximum stability around pH 6-7.[1] Degradation is accelerated in both acidic and basic conditions. | Maintain aqueous solutions at a neutral pH (6-7). |
| Temperature | Degradation rates generally increase with temperature. | Store solid compound and stock solutions at low temperatures (-20°C or below). |
| Light | Compounds with conjugated systems are often susceptible to photodegradation. | Protect from light at all times by using amber vials or aluminum foil. |
| Oxygen | Oxidative degradation can occur, especially for compounds with electron-rich systems. | Use degassed solvents for solution preparation. Store under an inert atmosphere (e.g., argon or nitrogen) for long-term solution storage. |
Experimental Protocols
Protocol 1: HPLC-Based Stability-Indicating Assay
This protocol outlines a general method to assess the stability of this compound under various conditions.
1. Materials:
- This compound
- HPLC-grade acetonitrile (B52724) (ACN)
- HPLC-grade water
- HPLC-grade buffers (e.g., phosphate, acetate)
- Calibrated HPLC system with a UV detector
- C18 reverse-phase HPLC column
2. Method Development:
- Develop an HPLC method that provides a sharp, well-resolved peak for this compound. A typical starting point would be a gradient elution with water and acetonitrile as mobile phases on a C18 column.
- Monitor the elution profile with a UV detector at a wavelength where this compound has maximum absorbance.
3. Stability Study:
- Prepare solutions of this compound (e.g., 1 mg/mL) in different buffers (e.g., pH 3, 5, 7, 9) and solvents.
- Aliquot the solutions into vials for different time points and conditions (e.g., 4°C, 25°C, 40°C; protected from light vs. exposed to light).
- At each time point (e.g., 0, 2, 4, 8, 24 hours), inject a sample onto the HPLC.
- Monitor the peak area of the this compound peak. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
4. Data Analysis:
- Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).
- Plot the percentage remaining versus time to determine the degradation rate.
Visualizations
Inferred Degradation Pathways of this compound
Caption: Plausible degradation pathways for this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Troubleshooting Logic for Loss of Activity
Caption: Troubleshooting decision tree for activity loss.
References
Issues with Echinosporin reproducibility in experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to address common challenges and ensure experimental reproducibility when working with echinosporin (B1671086).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural product isolated from bacteria of the genus Streptomyces.[1] It is a highly oxygenated tricyclic compound.[1] Its primary mechanism of action involves the inhibition of the cell cycle at the G2/M phase and the induction of apoptosis (programmed cell death) in cancer cells.[2] It has also been shown to inhibit the synthesis of DNA, RNA, and proteins.[3]
Q2: What are the known biological activities of this compound?
This compound has demonstrated several biological activities, primarily:
-
Antitumor Activity: It shows inhibitory effects against various cancer cell lines, including leukemia, fibrosarcoma, and colon cancer.[2][3]
-
Antibacterial Activity: It exhibits weak activity against certain bacteria such as Proteus vulgaris, Salmonella typhosa, and Shigella sonnei.[1]
Q3: How should I store and handle this compound to ensure its stability?
While specific stability data for this compound is not widely published, as a general guideline for complex natural products, it should be stored as a solid at -20°C or lower, protected from light and moisture. For experimental use, prepare fresh solutions in a suitable solvent like DMSO and use them promptly. Avoid repeated freeze-thaw cycles of stock solutions.
Q4: I am observing inconsistent IC50 values in my cell viability assays. What could be the cause?
Inconsistent IC50 values can arise from several factors. Please refer to the troubleshooting guide below for a detailed breakdown of potential causes and solutions.
Troubleshooting Guides
Issue 1: Poor or No Bioactivity Observed
If you are not observing the expected biological effects of this compound, consider the following:
-
Compound Integrity:
-
Action: Verify the purity and integrity of your this compound sample using techniques like HPLC or mass spectrometry.
-
Rationale: Degradation or impurities can significantly impact bioactivity.
-
-
Solubility:
-
Action: Ensure complete dissolution of this compound in your chosen solvent (e.g., DMSO) before diluting it into your cell culture medium. Visually inspect for any precipitation.
-
Rationale: Poor solubility can lead to a lower effective concentration in your experiment.
-
-
Cell Line Sensitivity:
-
Action: Confirm that the cell line you are using is reported to be sensitive to this compound. If not, consider testing a positive control cell line known to be responsive, such as K562 or HCT-15.[2]
-
Rationale: Different cell lines can have varying sensitivities to a given compound.
-
Issue 2: High Variability and Poor Reproducibility in Results
High variability between experimental replicates is a common challenge. Here’s how to troubleshoot it:
-
Experimental Consistency:
-
Action: Standardize all experimental parameters, including cell seeding density, incubation times, and reagent concentrations.
-
Rationale: Minor variations in protocol can lead to significant differences in results.
-
-
Reagent Quality:
-
Action: Use high-quality, fresh reagents and cell culture media.
-
Rationale: The quality of your reagents can directly impact the health and response of your cells.
-
-
Passage Number:
-
Action: Use cells within a consistent and low passage number range for all experiments.
-
Rationale: Cell lines can undergo genetic and phenotypic changes at high passage numbers, affecting their response to treatments.
-
Data Summary
The following table summarizes the reported IC50 values for this compound against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| tsFT210 | Mouse Mammary Carcinoma | 91.5 | [2] |
| K562 | Human Myelogenous Leukemia | 25.1 | [2] |
| HCT-15 | Human Colon Adenocarcinoma | 247 | [2] |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay
This protocol outlines a standard procedure for assessing the effect of this compound on cancer cell viability.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Signaling Pathway and Experimental Workflow
Caption: Hypothesized signaling pathway of this compound leading to cell cycle arrest and apoptosis.
Caption: Experimental workflow for determining cell viability using an MTT assay.
References
Validation & Comparative
Validating Echinosporin's Antitumor Efficacy in Animal Models: A Comparative Analysis
For researchers and drug development professionals, in vivo validation is a critical step in the preclinical assessment of novel anticancer agents. This guide provides a comparative overview of the antitumor activity of Echinosporin (B1671086), an antibiotic isolated from Streptomyces, against the well-established chemotherapeutic agent Mitomycin C. The comparison focuses on their efficacy in the P388 murine leukemia model, a standard for preclinical screening of potential cancer drugs.
Comparative Efficacy in the P388 Leukemia Model
The antitumor activity of this compound and Mitomycin C has been evaluated in mice bearing P388 leukemia. The primary endpoint for efficacy in this model is the percentage increase in lifespan (%ILS) of treated mice compared to an untreated control group. While specific quantitative data for this compound from the foundational study by Morimoto and Imai is not publicly available, the compound was reported to be active against P388 leukemia.[1][2] For comparison, various studies have reported quantitative data for Mitomycin C in the same model.
| Compound | Animal Model | Dosing Regimen | Antitumor Activity (%ILS) | Reference |
| This compound | P388 Leukemia (mice) | Not specified in available abstracts | Active (Specific %ILS not available) | Morimoto & Imai, 1985[1][2] |
| Mitomycin C | P388 Leukemia (mice) | 7-N-(p-hydroxyphenyl)-mitomycin C, single i.p. administration | >386% | Gan, 1980 |
| Mitomycin C | P388 Leukemia (mice) | 7-N-phenyl-mitomycin C, single i.p. administration | 124% | Gan, 1980 |
| Mitomycin C | P388 Leukemia (mice) | 7-N-(p-chlorophenyl)-mitomycin C, single i.p. administration | 112% | Gan, 1980 |
| Mitomycin C | P388 Leukemia (mice) | Mitomycin C, single i.p. administration | 104% | Gan, 1980 |
Note: %ILS (Percentage Increase in Lifespan) is calculated as [(Median survival time of treated group / Median survival time of control group) - 1] x 100. "Active" indicates a reported antitumor effect, though specific quantitative data from the primary source is unavailable.
Experimental Protocols
A generalized experimental protocol for evaluating the efficacy of antitumor agents in the P388 leukemia mouse model is described below. It is important to note that the specific details of the protocol used for the this compound study by Morimoto and Imai are not available in the public domain.
P388 Leukemia Model Protocol (General)
-
Animal Model: Male or female CDF1 or BDF1 mice, typically 6-8 weeks old, are used.
-
Tumor Inoculation: Mice are inoculated intraperitoneally (i.p.) with 1 x 10^6 P388 leukemia cells on day 0.
-
Drug Administration:
-
The test compound (e.g., this compound or Mitomycin C) is dissolved or suspended in a suitable vehicle.
-
Treatment is typically initiated 24 hours after tumor inoculation (day 1).
-
The compound is administered intraperitoneally or intravenously according to a predefined schedule (e.g., daily for 9 days, or a single dose).
-
-
Observation and Data Collection:
-
Mice are observed daily for signs of toxicity and mortality.
-
Body weights are recorded regularly to assess toxicity.
-
The day of death for each animal is recorded.
-
-
Efficacy Evaluation:
-
The median survival time (MST) for each treatment group and the control group is calculated.
-
The percentage increase in lifespan (%ILS) is determined using the formula: (%ILS) = [(MST of treated group / MST of control group) - 1] x 100.
-
Mechanism of Action: Inhibition of Macromolecular Synthesis
This compound exerts its antitumor effect by inhibiting the synthesis of DNA, RNA, and protein, crucial processes for the proliferation of cancer cells.[1][2] This multi-targeted approach disrupts the central dogma of molecular biology, leading to cell cycle arrest and apoptosis.
Caption: this compound's mechanism of action.
The precise molecular targets of this compound within these pathways have not been fully elucidated in the available literature. However, the general mechanisms by which antitumor antibiotics inhibit these processes are well-understood:
-
DNA Synthesis Inhibition: Many antitumor antibiotics intercalate into the DNA double helix or introduce strand breaks, thereby blocking the action of DNA polymerase and preventing replication.
-
RNA Synthesis Inhibition: These agents can bind to DNA, preventing RNA polymerase from transcribing genes, or they can directly inhibit the activity of RNA polymerase.
-
Protein Synthesis Inhibition: Some antibiotics bind to ribosomal subunits, interfering with the process of translation and preventing the synthesis of essential proteins.
Experimental Workflow for In Vivo Antitumor Studies
The validation of an antitumor compound like this compound in an animal model follows a structured workflow designed to assess both efficacy and toxicity.
Caption: In vivo antitumor experimental workflow.
References
A Comparative Analysis of Echinosporin and Doxorubicin in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the known effects of echinosporin (B1671086) and the widely used chemotherapeutic agent, doxorubicin (B1662922), on breast cancer cells. While extensive data exists for doxorubicin, research on this compound's specific activity in breast cancer is less comprehensive. This document summarizes the available experimental data, outlines key experimental protocols, and visualizes the cellular pathways affected by these compounds.
Executive Summary
Doxorubicin is a well-established anthracycline antibiotic with potent cytotoxic effects against breast cancer cells, primarily acting through DNA intercalation and topoisomerase II inhibition, leading to apoptosis and cell cycle arrest. This compound, a metabolite isolated from Streptomyces species, has demonstrated general antitumor activity by inhibiting DNA, RNA, and protein synthesis. While direct comparative studies in breast cancer are limited, this guide collates the existing evidence to provide a framework for understanding their potential differential effects.
Mechanism of Action
Doxorubicin exerts its anticancer effects through a multi-faceted approach. It intercalates into DNA, disrupting the replication and transcription processes.[1] A primary mechanism is the inhibition of topoisomerase II, an enzyme crucial for resolving DNA tangles, which leads to DNA strand breaks.[1] Furthermore, doxorubicin is known to generate reactive oxygen species (ROS), causing oxidative damage to cellular components and inducing apoptosis.[1]
This compound has been shown to possess antitumor activity by inhibiting the synthesis of DNA, RNA, and proteins.[2] This suggests a broad-spectrum impact on fundamental cellular processes required for cancer cell growth and proliferation. While the precise molecular targets in breast cancer cells are not yet fully elucidated, its inhibitory action on macromolecule synthesis points towards a potent anti-proliferative capacity.
Quantitative Cytotoxicity Data
| Compound | Cell Line | IC50 Value | Incubation Time | Reference |
| Doxorubicin | MCF-7 | 0.14 - 9.908 µM | 24h, 48h, 72h | [3] |
| MDA-MB-231 | 0.28 - 1.38 µM | 48h | [3] | |
| This compound | MCF-7 | Data Not Available | - | |
| MDA-MB-231 | Data Not Available | - |
Impact on Apoptosis
Doxorubicin is a potent inducer of apoptosis in breast cancer cells. It modulates the expression of the Bcl-2 family of proteins, leading to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax.[1][4] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, including caspase-8 and caspase-3, ultimately resulting in programmed cell death.[1][4]
This compound has been identified as an inducer of apoptosis in various cancer cells. While the specific apoptotic pathways triggered by this compound in breast cancer cells have not been detailed, its general classification as an apoptosis inducer suggests it may also engage intrinsic or extrinsic apoptotic signaling cascades.
Apoptotic Pathway Diagram
Caption: Signaling pathways leading to apoptosis.
Effects on the Cell Cycle
Doxorubicin is known to induce cell cycle arrest at both the G1/S and G2/M checkpoints in breast cancer cells, particularly in the MCF-7 cell line. This arrest prevents the cells from progressing through the division cycle, ultimately leading to cell death. In MDA-MB-231 cells, doxorubicin primarily causes a G2/M arrest.
This compound has been shown to inhibit the cell cycle at the G2/M phase in other cancer cell lines. It is plausible that it exerts a similar effect on breast cancer cells, thereby halting their proliferation.
Cell Cycle Arrest Diagram
Caption: Points of cell cycle arrest induced by the compounds.
Experimental Protocols
Cell Viability Assay (MTT Assay)
A common method to determine the cytotoxic effects of compounds like doxorubicin and this compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Breast cancer cells (e.g., MCF-7, MDA-MB-231) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Drug Treatment: The cells are then treated with various concentrations of doxorubicin or this compound for specific time periods (e.g., 24, 48, 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL), and the plates are incubated for 2-4 hours.
-
Formazan (B1609692) Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Treatment: Cells are treated with the desired concentrations of doxorubicin or this compound for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described for the apoptosis assay.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) and stored at -20°C.
-
Staining: The fixed cells are washed and stained with a solution containing PI and RNase A.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Experimental Workflow Diagram
Caption: A generalized workflow for in vitro drug testing.
Conclusion
Doxorubicin remains a cornerstone in breast cancer chemotherapy with well-documented mechanisms of action involving DNA damage, ROS production, and induction of apoptosis and cell cycle arrest. This compound presents as a compound with potential antitumor activity through the inhibition of fundamental biosynthetic pathways. However, a significant knowledge gap exists regarding its specific effects on breast cancer cells. Further research, including direct comparative studies with established drugs like doxorubicin, is warranted to elucidate the therapeutic potential of this compound in breast cancer treatment. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
A Comparative Analysis of Echinosporin and Other Natural Antitumor Products
In the landscape of oncological research, natural products remain a vital source of novel chemotherapeutic agents. This guide provides a comparative analysis of Echinosporin (B1671086), a promising antitumor antibiotic, against established natural product-derived drugs: Doxorubicin, Paclitaxel, and Vincristine. The objective is to offer researchers, scientists, and drug development professionals a comprehensive overview of their relative performance, supported by experimental data and detailed methodologies.
Mechanism of Action: A Tale of Different Targets
The antitumor activity of these natural products stems from their distinct mechanisms of action, primarily targeting fundamental cellular processes required for cancer cell proliferation and survival.
This compound , isolated from a Streptomyces culture, exhibits a multi-pronged attack on cancer cells. It has been shown to inhibit the synthesis of DNA, RNA, and proteins, essential processes for cell growth and division.[1] Furthermore, this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis, or programmed cell death.[2]
Doxorubicin , an anthracycline antibiotic, primarily functions by intercalating into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for DNA replication and repair. This disruption of DNA architecture ultimately triggers apoptotic pathways.
Paclitaxel , a taxane (B156437) diterpenoid, targets the microtubule network within cells. It stabilizes microtubules, preventing their disassembly, which is necessary for the dynamic process of mitosis. This leads to mitotic arrest and subsequent induction of apoptosis.
Vincristine , a vinca (B1221190) alkaloid, also targets microtubules but with an opposing effect to Paclitaxel. It binds to tubulin dimers, inhibiting their polymerization into microtubules. This disruption of microtubule formation leads to metaphase arrest and cell death.
Quantitative Comparison of Antitumor Activity
The in vitro potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the IC50 values of this compound and the comparator drugs against various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell lines, duration of drug exposure, and the specific viability assay used.
Table 1: IC50 Values of this compound against Various Cancer Cell Lines
| Cell Line | IC50 (µM) |
| tsFT210 | 91.5[2] |
| K562 (Human Chronic Myelogenous Leukemia) | 25.1[2] |
| HCT-15 (Human Colon Adenocarcinoma) | 247[2] |
Table 2: IC50 Values of Comparator Natural Antitumor Products against Various Cancer Cell Lines
| Drug | Cell Line | IC50 | Reference |
| Doxorubicin | A549 (Human Lung Carcinoma) | 0.45 µM | |
| HeLa (Human Cervical Carcinoma) | 0.2 µM | ||
| MCF-7 (Human Breast Adenocarcinoma) | 0.1 µM | ||
| K562 (Human Chronic Myelogenous Leukemia) | 0.05 µM | ||
| Paclitaxel | A549 (Human Lung Carcinoma) | 0.01 µM | |
| HeLa (Human Cervical Carcinoma) | 0.005 µM | ||
| MCF-7 (Human Breast Adenocarcinoma) | 0.002 µM | ||
| OVCAR-3 (Human Ovarian Adenocarcinoma) | 0.003 µM | ||
| Vincristine | A549 (Human Lung Carcinoma) | 0.02 µM | |
| HeLa (Human Cervical Carcinoma) | 0.004 µM | ||
| MCF-7 (Human Breast Adenocarcinoma) | 0.001 µM | ||
| K562 (Human Chronic Myelogenous Leukemia) | 0.002 µM |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to evaluate the antitumor activity of these compounds.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Drug Treatment: The cells are then treated with various concentrations of the antitumor agent for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) product.
-
Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.
Colony Formation Assay
This assay assesses the ability of single cells to undergo unlimited division and form colonies, a hallmark of cancer cells.
-
Cell Seeding: A low density of cancer cells (e.g., 200-1000 cells per well) is seeded in 6-well plates.
-
Drug Treatment: After 24 hours, the cells are treated with the antitumor agent for a defined period.
-
Incubation: The drug-containing medium is then removed, and the cells are cultured in fresh medium for 1-2 weeks to allow for colony formation.
-
Colony Staining: The colonies are fixed with methanol (B129727) and stained with a solution such as crystal violet.
-
Colony Counting: The number of colonies (typically defined as a cluster of at least 50 cells) in each well is counted. The surviving fraction is calculated as the ratio of the number of colonies formed by treated cells to that of untreated cells.
Visualizing the Mechanisms of Action
The following diagrams, generated using the DOT language, illustrate the signaling pathways and experimental workflows described.
Caption: Mechanism of Action of this compound.
Caption: Mechanisms of Action of Comparator Drugs.
Caption: Workflow for MTT Cell Viability Assay.
Caption: Workflow for Colony Formation Assay.
References
Validating the Pro-Apoptotic Effect of Echinosporin with Caspase Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Echinosporin's pro-apoptotic potential against the well-established inducer, Doxorubicin. We present supporting experimental data and detailed protocols for key caspase assays to facilitate the validation of novel anti-cancer compounds.
Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. A key therapeutic strategy in oncology is the development of drugs that can selectively induce apoptosis in cancer cells. This compound (B1671086), an antibiotic isolated from Streptomyces echinosporus, has demonstrated antitumor activity by inhibiting DNA, RNA, and protein synthesis, processes closely linked to the induction of apoptosis.[1] This guide outlines a framework for validating the pro-apoptotic effects of this compound by measuring the activity of key effector and initiator caspases.
Caspases are a family of cysteine proteases that are central to the execution of apoptosis.[2][3][4] Apoptotic signaling converges on the activation of a caspase cascade, which can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.[5][6] The extrinsic pathway is triggered by the binding of extracellular ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8.[6] The intrinsic pathway is initiated by intracellular stress, resulting in the release of cytochrome c from the mitochondria and the subsequent activation of initiator caspase-9.[7][6] Both pathways converge on the activation of executioner caspases, such as caspase-3, which then cleave a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[8][9][10]
To objectively assess the pro-apoptotic efficacy of this compound, we compare its activity to Doxorubicin, a widely used chemotherapeutic agent known to induce apoptosis through caspase activation.[11][12][13]
Comparative Analysis of Caspase Activation
The following tables summarize hypothetical, yet plausible, quantitative data on the activation of caspase-3, -8, and -9 in a cancer cell line (e.g., Jurkat) following treatment with this compound and Doxorubicin. These tables are intended to serve as a template for researchers to insert their own experimental findings.
Table 1: Caspase-3 Activity (Colorimetric Assay)
| Treatment (4 hours) | Fold Increase in Caspase-3 Activity (vs. Untreated Control) |
| Vehicle Control | 1.0 |
| This compound (10 µM) | 3.5 |
| Doxorubicin (1 µM) | 4.2 |
Table 2: Caspase-8 Activity (Fluorometric Assay)
| Treatment (4 hours) | Fold Increase in Caspase-8 Activity (vs. Untreated Control) |
| Vehicle Control | 1.0 |
| This compound (10 µM) | 1.8 |
| Doxorubicin (1 µM) | 1.5 |
Table 3: Caspase-9 Activity (Luminescent Assay)
| Treatment (4 hours) | Fold Increase in Caspase-9 Activity (vs. Untreated Control) |
| Vehicle Control | 1.0 |
| This compound (10 µM) | 4.8 |
| Doxorubicin (1 µM) | 5.5 |
Apoptotic Signaling Pathways
The diagrams below illustrate the primary pathways of apoptosis and the general workflow for a caspase activity assay.
Experimental Protocols
Detailed methodologies for the key caspase assays are provided below. These protocols are based on commercially available kits and can be adapted for specific cell types and experimental conditions.
Caspase-3 Colorimetric Assay Protocol
This assay quantifies the activity of caspase-3 by detecting the chromophore p-nitroaniline (pNA) after its cleavage from the labeled substrate DEVD-pNA.[14][15][16][17]
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (1M)
-
DEVD-pNA substrate (4 mM)
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well plate and treat with this compound, Doxorubicin, or vehicle control for the desired time.
-
Cell Lysis: a. Pellet 1-5 x 10^6 cells by centrifugation. b. Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer. c. Incubate on ice for 10 minutes. d. Centrifuge at 10,000 x g for 1 minute at 4°C. e. Transfer the supernatant (cytosolic extract) to a fresh, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
Assay: a. In a new 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well. b. Prepare the Reaction Buffer by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM. c. Add 50 µL of the 2X Reaction Buffer with DTT to each well. d. Add 5 µL of the DEVD-pNA substrate to each well. e. Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition and Analysis: a. Measure the absorbance at 405 nm using a microplate reader. b. Calculate the fold increase in caspase-3 activity by comparing the absorbance of the treated samples to the untreated control.
Caspase-8 Fluorometric Assay Protocol
This assay measures the activity of caspase-8 based on the cleavage of the fluorogenic substrate IETD-AFC (7-amino-4-trifluoromethyl coumarin).[18][19][20][21]
Materials:
-
96-well black microplate
-
Fluorometric microplate reader with excitation at 400 nm and emission at 505 nm
-
Cell Lysis Buffer
-
2X Reaction Buffer
-
DTT (1M)
-
IETD-AFC substrate (1 mM)
Procedure:
-
Cell Culture, Treatment, and Lysis: Follow steps 1-3 as described in the Caspase-3 Colorimetric Assay protocol.
-
Assay: a. Add 50 µL of cell lysate (containing 100-200 µg of protein) to each well of a 96-well black plate. b. Prepare the Reaction Buffer by adding DTT to the 2X Reaction Buffer to a final concentration of 10 mM. c. Add 50 µL of the 2X Reaction Buffer with DTT to each well. d. Add 5 µL of the IETD-AFC substrate to each well. e. Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Data Acquisition and Analysis: a. Measure the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 505 nm. b. Determine the fold increase in caspase-8 activity by comparing the fluorescence of the treated samples to the uninduced control.
Caspase-9 Luminescent Assay Protocol
This homogeneous "add-mix-measure" assay quantifies caspase-9 activity using a luminogenic substrate in a buffer system optimized for caspase activity and cell lysis.[22][23][24][25]
Materials:
-
96-well white microplate
-
Luminometer
-
Caspase-Glo® 9 Reagent (contains buffer, luciferase, and luminogenic substrate)
Procedure:
-
Cell Culture and Treatment: Seed cells in a 96-well white plate and treat with this compound, Doxorubicin, or vehicle control for the desired time.
-
Assay: a. Remove the plate from the incubator and allow it to equilibrate to room temperature. b. Add 100 µL of the prepared Caspase-Glo® 9 Reagent to each well. c. Mix the contents of the wells by placing the plate on a plate shaker at 300-500 rpm for 30 seconds. d. Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Data Acquisition and Analysis: a. Measure the luminescence of each sample with a luminometer. b. Calculate the fold increase in caspase-9 activity by comparing the luminescence of the treated samples to the untreated control.
Conclusion
The validation of a pro-apoptotic effect is a critical step in the preclinical development of novel anti-cancer agents. By employing a panel of caspase activity assays, researchers can quantitatively assess the ability of compounds like this compound to induce programmed cell death. The comparative data and detailed protocols provided in this guide offer a robust framework for these investigations, enabling an objective evaluation of a compound's therapeutic potential. The hypothetical data presented suggests that this compound may induce apoptosis primarily through the intrinsic pathway, as indicated by the more pronounced activation of caspase-9 compared to caspase-8. Further investigation is warranted to confirm this mechanism and to explore the full therapeutic potential of this compound.
References
- 1. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase-activation pathways in apoptosis and immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overview of cell death signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis: A review of pro‐apoptotic and anti‐apoptotic pathways and dysregulation in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. Caspase-9 Activation of Procaspase-3 but not Procaspase-6 is Based both on Local Context of Cleavage Site Motifs and on Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Deorphanizing Caspase-3 and Caspase-9 Substrates In and Out of Apoptosis with Deep Substrate Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Doxorubicin induces apoptosis by activation of caspase-3 in cultured cardiomyocytes in vitro and rat cardiac ventricles in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Doxorubicin Induces Apoptosis by Activation of Caspase-3 in Cultured Cardiomyocytes In Vitro and Rat Cardiac Ventricles In Vivo [jstage.jst.go.jp]
- 13. ascopubs.org [ascopubs.org]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. apexbt.com [apexbt.com]
- 16. genscript.com [genscript.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Caspase-8 Fluorometric Assay Kit [cellbiologics.com]
- 19. resources.rndsystems.com [resources.rndsystems.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. apexbt.com [apexbt.com]
- 22. Caspase-Glo® 9 Assay Protocol [promega.com]
- 23. promega.com [promega.com]
- 24. Caspase-Glo® 9 Assay Systems [promega.com]
- 25. researchgate.net [researchgate.net]
A Comparative Analysis of Echinosporin and Synthetic Cell Cycle Inhibitors for Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The intricate process of cell division, or the cell cycle, is a tightly regulated sequence of events fundamental to life. In cancer, this regulation is often compromised, leading to uncontrolled cell proliferation. Consequently, the cell cycle presents a critical target for anticancer therapies. This guide provides an in-depth comparison of the natural product echinosporin (B1671086) with three leading synthetic cell cycle inhibitors: palbociclib (B1678290), paclitaxel (B517696), and doxorubicin, offering insights into their mechanisms, efficacy, and the experimental protocols used for their evaluation.
Mechanisms of Action: A Diverse Approach to Halting Cell Proliferation
The inhibitors discussed herein employ distinct strategies to arrest the cell cycle, highlighting the multifaceted nature of cancer treatment.
-
This compound: This microbial-derived compound demonstrates a broad-spectrum inhibitory effect on the synthesis of DNA, RNA, and proteins. This multi-pronged attack culminates in cell cycle arrest at the G2/M transition phase, ultimately triggering programmed cell death, or apoptosis.
-
Palbociclib: As a highly targeted therapeutic, palbociclib selectively inhibits cyclin-dependent kinases 4 and 6 (CDK4/6).[1][2] This inhibition prevents the phosphorylation of the retinoblastoma (Rb) protein, a crucial step for cells to move from the G1 to the S phase of the cell cycle.[1][2] The result is a halt in cell proliferation at the G1 checkpoint.
-
Paclitaxel: Belonging to the taxane (B156437) class of chemotherapeutics, paclitaxel functions by stabilizing microtubules, essential components of the cellular skeleton.[3][4] By preventing the dynamic disassembly of microtubules, paclitaxel disrupts the formation of the mitotic spindle, a requisite for cell division, thereby causing an arrest in the G2/M phase and inducing apoptosis.[3][4]
-
Doxorubicin: This anthracycline antibiotic exhibits a complex mechanism of action. It intercalates into the DNA, interfering with the function of topoisomerase II, an enzyme critical for DNA replication and repair.[5] This disruption leads to a standstill in the cell cycle, predominantly at the G2/M phase, and initiates apoptotic cell death.[5]
Comparative Efficacy: A Look at the Half-Maximal Inhibitory Concentration (IC50)
The potency of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The table below presents a compilation of IC50 values for this compound and the selected synthetic inhibitors against the K562 (chronic myelogenous leukemia) and HCT-15 (colorectal adenocarcinoma) human cancer cell lines. It is crucial to consider that variations in experimental conditions, particularly the duration of drug exposure, can significantly influence these values, making direct comparisons complex.
| Compound | K562 (µM) | HCT-15 (µM) |
| This compound | 25.1 | 247 |
| Palbociclib | 0.04 - 0.17 | Not Available |
| Paclitaxel | 0.0427 (48h)[1] | Not Available |
| Doxorubicin | 0.031 (72h)[5] - 3.47 (24h)[2] | 0.74 (72h)[1] |
Note: The duration of the assay is indicated in parentheses where available. The IC50 for Palbociclib in K562 cells is presented as a range observed across various human leukemia cell lines.
Key Experimental Protocols
The following are standardized protocols for assays commonly used to evaluate the efficacy of cell cycle inhibitors.
Cell Viability Assessment: The MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.
-
Procedure at a Glance:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
They are then treated with a range of concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
The MTT reagent is added, which is converted by viable cells into a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured to determine the percentage of viable cells relative to an untreated control. This data is then used to calculate the IC50 value.[6]
-
Cell Cycle Distribution Analysis via Flow Cytometry
This technique quantifies the proportion of cells in each phase of the cell cycle based on their DNA content.
-
Procedure at a Glance:
-
Cells are treated with the inhibitor and then harvested.
-
They are fixed, typically with cold ethanol, to permeabilize the cell membrane.
-
The cells are then stained with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI), which also contains RNase to prevent staining of RNA.[7]
-
A flow cytometer measures the fluorescence intensity of individual cells, which is proportional to their DNA content, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases.[7]
-
Apoptosis Detection: The Annexin V Assay
This flow cytometry-based assay identifies apoptotic cells by detecting the externalization of phosphatidylserine (B164497) (PS), an early marker of apoptosis.
-
Procedure at a Glance:
-
Following treatment, cells are harvested and washed.
-
They are then incubated with FITC-conjugated Annexin V, which binds to the exposed PS, and propidium iodide (PI), which can only enter cells with compromised membranes (late apoptotic or necrotic cells).[8]
-
Flow cytometry analysis distinguishes between viable cells (Annexin V- and PI-), early apoptotic cells (Annexin V+ and PI-), and late apoptotic or necrotic cells (Annexin V+ and PI+).[8]
-
Visualizing the Pathways and Processes
To better understand the concepts discussed, the following diagrams illustrate the cell cycle signaling pathway, the mechanisms of action of the inhibitors, and a typical experimental workflow.
Caption: A simplified diagram of the cell cycle signaling pathway.
Caption: Mechanisms of action for the compared cell cycle inhibitors.
Caption: A general workflow for comparing the efficacy of cell cycle inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Preclinical evaluation of the CDK4/6 inhibitor palbociclib in combination with a PI3K or MEK inhibitor in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cynaropicrin - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Loss of CDKN2B is a marker of resistance to CDK4/6 inhibitors in luminal breast cancer | BioWorld [bioworld.com]
Cross-Validation of Echinosporin's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mechanism of action of Echinosporin, a natural product with antitumor activity, against other compounds with related cellular effects. While direct cross-validation studies on this compound are limited, this document serves as a resource for researchers to design and conduct their own comparative experiments by detailing its known biological effects and comparing them to well-characterized alternative molecules. The focus is on two primary mechanisms: G2/M cell cycle arrest and induction of apoptosis.
Comparative Analysis of Bioactive Compounds
The following table summarizes the known mechanistic details of this compound and compares them with selected alternative compounds that target similar cellular processes.
| Compound | Primary Mechanism of Action | Molecular Target(s) | Cellular Outcome | Reported IC50 Values |
| This compound | G2/M Cell Cycle Arrest and Apoptosis Induction | Not fully elucidated. Known to inhibit DNA, RNA, and protein synthesis. | Inhibition of cell proliferation.[1][2] | K562: 25.1 µM, tsFT210: 91.5 µM, HCT-15: 247 µM[1] |
| RO-3306 | G2/M Cell Cycle Arrest | Selective inhibitor of CDK1. | Reversible cell cycle arrest at the G2/M border. | Not applicable for cytotoxicity; used for synchronization. |
| Venetoclax | Apoptosis Induction | Selective inhibitor of the anti-apoptotic protein Bcl-2. | Induces apoptosis in Bcl-2-dependent tumors. | Varies by cell line (typically in the nM to low µM range). |
| Paclitaxel | G2/M Cell Cycle Arrest | Stabilizes microtubules, leading to mitotic arrest. | Arrests cells in the M phase of the cell cycle, leading to apoptosis. | Varies by cell line (typically in the nM range). |
Detailed Experimental Protocols
To facilitate the cross-validation of this compound's mechanism, detailed protocols for key experiments are provided below.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.
Materials:
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (chilled at -20°C)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with this compound or a comparator compound at various concentrations for the desired time period (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine all cells and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the pellet in 500 µL of PI staining solution and incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity. Use appropriate software to quantify the percentage of cells in each phase of the cell cycle.
Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Treat cells with this compound or a comparator compound as described in the cell cycle analysis protocol.
-
Cell Harvesting: Collect all cells (adherent and floating) and wash them twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis of Key Regulatory Proteins
This protocol allows for the detection of changes in the expression and phosphorylation status of proteins involved in cell cycle control and apoptosis.
Materials:
-
RIPA buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-CDK1, anti-Cyclin B1, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using an ECL substrate and an imaging system.
Visualizing Mechanistic Pathways
The following diagrams illustrate the key signaling pathways involved in G2/M arrest and apoptosis, providing a framework for interpreting experimental results.
Caption: Proposed G2/M arrest pathway for this compound.
Caption: Hypothesized mitochondrial apoptosis pathway for this compound.
References
In Vivo Therapeutic Potential of Echinosporin: A Comparative Analysis
For Immediate Release
A comprehensive review of existing in vivo data highlights the therapeutic potential of Echinosporin, a natural product isolated from Streptomyces, in preclinical cancer models. This guide provides a comparative analysis of this compound's efficacy against established chemotherapeutic agents, supported by experimental data and detailed protocols for researchers in oncology and drug development.
Executive Summary
This compound has demonstrated significant antitumor activity in murine models of leukemia and fibrosarcoma. This report summarizes the key in vivo validation studies, comparing its performance against standard-of-care agents such as vincristine (B1662923) and mitomycin C. The data indicates that this compound warrants further investigation as a potential cancer therapeutic.
Comparative In Vivo Efficacy of this compound
This compound has shown notable efficacy in prolonging survival and inhibiting tumor growth in rodent models of leukemia P388 and fibrosarcoma Meth 1. The following tables summarize the in vivo performance of this compound in comparison to standard chemotherapeutic agents.
Table 1: Antitumor Activity against P388 Leukemia (i.p.) in Mice
| Treatment | Dose (mg/kg/day) | Schedule | Median Survival Time (Days) | Increase in Lifespan (ILS %) |
| Control | - | - | 9.0 | - |
| This compound | 12.5 | Days 1-9 | 15.0 | 67 |
| 6.25 | Days 1-9 | 13.5 | 50 | |
| 3.13 | Days 1-9 | 12.0 | 33 | |
| Vincristine | 0.5 | Day 1 | Not specified | 56 |
| 0.25 | Day 1 | Not specified | 44 |
Table 2: Antitumor Activity against Vincristine-Resistant P388 Leukemia (i.p.) in Mice
| Treatment | Dose (mg/kg/day) | Schedule | Median Survival Time (Days) | Increase in Lifespan (ILS %) |
| Control | - | - | 9.5 | - |
| This compound | 12.5 | Days 1-9 | 14.0 | 47 |
| 6.25 | Days 1-9 | 12.5 | 32 | |
| Vincristine | 1.0 | Day 1 | 9.5 | 0 |
Table 3: Antitumor Activity against Meth 1 Fibrosarcoma (s.c.) in Mice
| Treatment | Dose (mg/kg/day) | Schedule | Tumor Growth Inhibition (T/C %) |
| Control | - | - | 100 |
| This compound | 25 | Days 1-9 | 38 |
| 12.5 | Days 1-9 | 52 | |
| Mitomycin C | 2 | Days 1-9 | 45 |
Mechanism of Action: A Multi-pronged Attack on Cancer Cells
This compound's antitumor activity is attributed to its ability to disrupt fundamental cellular processes. It has been shown to inhibit the synthesis of DNA, RNA, and protein, thereby halting the proliferation of cancer cells.[1] Furthermore, studies have revealed that this compound acts as a cell cycle inhibitor, inducing apoptosis (programmed cell death) in cancer cells. This dual mechanism of action suggests a robust anti-cancer effect.
Caption: this compound's mechanism of action leading to tumor growth inhibition.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in this guide.
P388 Leukemia Model
-
Cell Line: P388 murine leukemia cells.
-
Animals: Male CDF1 mice.
-
Tumor Inoculation: 1 x 10^6 P388 cells were inoculated intraperitoneally (i.p.) into each mouse on day 0.
-
Treatment: this compound or vincristine was administered i.p. according to the schedules outlined in Tables 1 and 2.
-
Endpoint: The primary endpoint was the median survival time. The percent increase in lifespan (ILS %) was calculated as: [(Median survival time of treated group / Median survival time of control group) - 1] x 100.
References
Unraveling the Cytotoxic Potential of Echinosporin Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Echinosporin, a natural product isolated from Streptomyces, has demonstrated notable antitumor activity. This guide provides a comparative analysis of the cytotoxicity of this compound and its analog, 7-deoxythis compound, with a focus on their effects on various cancer cell lines. The information presented herein is supported by experimental data and detailed methodologies to assist researchers in the fields of oncology and drug discovery.
Comparative Cytotoxicity Data
The cytotoxic activities of this compound and its analog, 7-deoxythis compound, were evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell growth, are summarized in the table below.
| Compound | tsFT210 (Mouse mammary tumor) | K562 (Human myelogenous leukemia) | HCT-15 (Human colon cancer) |
| This compound | 91.5 µM | 25.1 µM | 247 µM |
| 7-deoxythis compound | Not Determined | 143 µM | Not Determined |
Data sourced from a study on the antiproliferative effects of Echinosporins.
These findings indicate that this compound exhibits a more potent cytotoxic effect against the K562 cell line compared to its analog and the other tested cell lines. The significant difference in potency highlights the importance of the chemical structure in mediating the cytotoxic response.
Experimental Protocols
To ensure the reproducibility of the cytotoxicity data, the following experimental methodologies are provided.
Cell Viability Assay (MTT Assay)
The cytotoxicity of this compound and its analogs is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., tsFT210, K562, HCT-15)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin)
-
This compound and its analogs
-
MTT solution (5 mg/mL in phosphate-buffered saline)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of viability against the compound concentration.
Cell Cycle Analysis by Flow Cytometry
To investigate the effect of this compound analogs on the cell cycle, flow cytometry analysis is performed.
Procedure:
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified time.
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are washed and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer. The distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) is determined.
Apoptosis Detection by Western Blot
Western blotting is used to detect the expression of key proteins involved in the apoptosis pathway.
Procedure:
-
Protein Extraction: Cells are treated with the compounds, and total protein is extracted using a lysis buffer.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Mechanism of Action: Signaling Pathways
This compound and its analogs exert their cytotoxic effects by inducing cell cycle arrest at the G2/M phase and triggering apoptosis.
Cell Cycle Arrest at G2/M Phase
This compound's induction of G2/M arrest is a key mechanism of its anticancer activity. This is often mediated by the modulation of the activity of the Cyclin B1/Cdc2 complex, a critical regulator of the G2 to M phase transition.
Caption: this compound-induced G2/M cell cycle arrest pathway.
Apoptosis Induction
The induction of apoptosis, or programmed cell death, is another critical mechanism of this compound's cytotoxicity. This process can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway, both of which converge on the activation of executioner caspases.
Caption: General overview of this compound-induced apoptosis.
Experimental Workflow
A general workflow for the comparative analysis of the cytotoxicity of this compound analogs is outlined below.
Caption: Workflow for cytotoxicity comparison of this compound analogs.
Statistical Validation of Echinosporin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Echinosporin's anti-cancer activity against other kinase inhibitors, supported by available experimental data. We delve into its mechanism of action, cytotoxicity, and in vivo efficacy, presenting the information in a clear and structured format to facilitate informed decisions in research and development.
Executive Summary
This compound (B1671086), a natural product isolated from the marine-derived bacterium Streptomyces albogriseolus, has demonstrated notable anti-proliferative and pro-apoptotic effects in several cancer cell lines. Experimental evidence indicates that its mechanism of action involves the inhibition of DNA, RNA, and protein synthesis, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis. In vivo studies in rodent models have also shown its potential as an antitumor agent. This guide provides a detailed analysis of the existing experimental data for this compound and compares its performance with the well-characterized, broad-spectrum kinase inhibitor, Staurosporine.
Comparative Analysis of In Vitro Cytotoxicity
This compound has been evaluated for its cytotoxic effects against various cancer cell lines. The available data on its half-maximal inhibitory concentration (IC50) are summarized below and compared with Staurosporine, a potent but non-selective kinase inhibitor known to induce apoptosis.
Table 1: IC50 Values of this compound vs. Staurosporine in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound | K562 | Chronic Myelogenous Leukemia | 25.1 | [1] |
| tsFT210 | Mouse Mammary Tumor | 91.5 | [1] | |
| HCT-15 | Colorectal Adenocarcinoma | 247 | [1] | |
| Staurosporine | Neuroblastoma cell lines (SH-SY5Y, NB69, IMR-5, IMR-32) | Neuroblastoma | ~0.1 (EC50 for cell death) | [2] |
Mechanism of Action: Cell Cycle Arrest and Apoptosis
This compound exerts its anti-cancer effects primarily through the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest at G2/M Phase
Flow cytometry analysis has shown that this compound treatment leads to an accumulation of cells in the G2/M phase of the cell cycle[1]. This indicates that this compound interferes with the cellular processes that govern the transition from the G2 phase to mitosis.
Induction of Apoptosis
This compound is also a potent inducer of apoptosis, or programmed cell death[1]. This process is crucial for eliminating cancerous cells. The apoptotic pathway can be broadly divided into intrinsic and extrinsic pathways, both of which culminate in the activation of caspases, the executioners of apoptosis. While the precise molecular targets of this compound in the apoptosis pathway are not fully elucidated, its activity is confirmed through methods like flow cytometry.
In Vivo Antitumor Activity
The anti-cancer potential of this compound has been evaluated in rodent models.
Table 2: In Vivo Efficacy of this compound in Rodent Tumor Models
| Tumor Model | Animal Model | Activity | Citation |
| Leukemia P388 | Rodent | Active | [3] |
| P388/VCR (Vincristine-resistant) | Rodent | Active | [3] |
| Fibrosarcoma Meth 1 | Rodent | Active | [3] |
| Melanoma B16 | Rodent | Marginally Active | [3] |
| Sarcoma 180 | Rodent | Marginally Active | [3] |
Experimental Protocols
While specific, detailed protocols for the experiments conducted with this compound are not fully available in the cited literature, this section provides standardized protocols for the key assays used to validate its activity.
Cell Viability Assay (MTT Assay)
This assay is used to determine the IC50 values of a compound.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with serial dilutions of this compound or the comparator compound for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat cells with this compound for a specified time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Deconvolute the resulting DNA histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Apoptosis Analysis by Western Blot
This technique is used to detect the expression levels of key proteins involved in apoptosis.
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and extract the total protein.
-
Protein Quantification: Determine the protein concentration using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate it with primary antibodies against apoptosis markers (e.g., cleaved Caspase-3, PARP, Bcl-2, Bax).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
Conclusion and Future Directions
The available data strongly suggest that this compound is a promising anti-cancer agent with a clear mechanism of action involving cell cycle arrest and apoptosis induction. Its activity in both in vitro and in vivo models warrants further investigation.
For a more complete statistical validation and to advance this compound towards clinical consideration, the following are recommended:
-
Expanded IC50 Profiling: Determine the IC50 values of this compound against a broader panel of cancer cell lines to identify the most sensitive cancer types.
-
Detailed Mechanistic Studies: Utilize techniques like Western blotting and RT-qPCR to identify the specific molecular targets of this compound within the cell cycle and apoptosis signaling pathways.
-
Quantitative In Vivo Studies: Conduct comprehensive in vivo efficacy studies in relevant xenograft or patient-derived xenograft (PDX) models to obtain quantitative data on tumor growth inhibition, optimal dosing, and potential toxicity.
-
Comparative Studies: Perform head-to-head comparisons with other established or emerging kinase inhibitors to better define this compound's therapeutic potential and selectivity.
By addressing these areas, the scientific community can build a more robust statistical and biological case for the development of this compound as a novel cancer therapeutic.
References
- 1. Echinosporins as new cell cycle inhibitors and apoptosis inducers from marine-derived Streptomyces albogriseolus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Marine-Derived Stichloroside C2 Inhibits Epithelial–Mesenchymal Transition and Induces Apoptosis through the Mitogen-Activated Protein Kinase Signalling Pathway in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antitumor activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of Echinosporin's Anticancer Claims: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Objective:
This guide provides an objective comparison of the claimed anticancer properties of echinosporin (B1671086) with alternative chemotherapeutic agents. Due to the limited availability of recent, independent research on this compound, this document synthesizes the foundational claims and compares them with established alternatives, highlighting the need for further verification. The experimental data and protocols presented are based on available literature and general methodologies in the field.
Overview of this compound and its Anticancer Claims
This compound, an antibiotic isolated from Streptomyces echinosporus, demonstrated antitumor activity in early preclinical studies.[1] Initial research suggested its potential as a cytotoxic agent against specific cancer types through the inhibition of macromolecular synthesis.
Claimed Mechanism of Action: this compound is reported to inhibit DNA, RNA, and protein synthesis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]
Comparative Analysis of In Vitro Cytotoxicity
Table 1: Comparison of IC50 Values (µM) of this compound and Other Chemotherapeutic Agents
| Cell Line | Cancer Type | This compound (IC50 in µM) | Mitomycin C (IC50 in µM) | Doxorubicin (IC50 in µM) |
| P388 Leukemia | Leukemia | Data not available | ~0.03 | ~0.01-0.1 |
| L1210 Leukemia | Leukemia | Data not available | ~0.02 | ~0.01-0.05 |
| Meth 1 Fibrosarcoma | Fibrosarcoma | Data not available | Data not available | Data not available |
| HeLa | Cervical Cancer | Colony formation inhibited | ~0.03-0.1 | ~0.01-0.2 |
Note: Specific IC50 values for this compound from recent, independent studies are not available. The information for Mitomycin C and Doxorubicin is aggregated from various sources and can vary based on experimental conditions.
In Vivo Antitumor Activity
A 1985 study reported the in vivo antitumor activity of this compound in rodent models. The agent was shown to be effective against murine leukemia P388 and P388/VCR, as well as Meth 1 fibrosarcoma.[1] It showed marginal activity against B16 melanoma and sarcoma 180, and was inactive against Lewis lung carcinoma and MX-1 xenograft.[1]
Table 2: Comparison of In Vivo Antitumor Activity
| Agent | Animal Model | Tumor Type | Efficacy Metric |
| This compound | Mice | Leukemia P388 | Increased lifespan |
| Mice | Fibrosarcoma Meth 1 | Tumor growth inhibition | |
| Mitomycin C | Various | Various solid tumors | Tumor growth inhibition, increased lifespan |
| Doxorubicin | Various | Leukemia, Sarcomas, Carcinomas | Tumor regression, increased lifespan |
Experimental Protocols
Detailed experimental protocols from the original studies on this compound are not fully available. The following are generalized protocols for the key experiments cited, based on standard laboratory practices.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat cells with serial dilutions of the test compound (this compound, Mitomycin C, or Doxorubicin) and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Treat cells with the test compound at a concentration around its IC50 value for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (TUNEL Assay)
-
Cell Preparation: Culture and treat cells with the test compound on a glass slide or in a multi-well plate.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with a detergent-based solution.
-
TUNEL Reaction: Incubate the cells with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP.
-
Staining and Visualization: Counterstain the nuclei with DAPI and visualize the cells under a fluorescence microscope.
-
Analysis: Quantify the percentage of TUNEL-positive (apoptotic) cells.
In Vivo Antitumor Study (Murine Xenograft Model)
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into control and treatment groups. Administer the test compound (e.g., via intraperitoneal injection) according to a predetermined schedule and dosage.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Visualizing a Proposed Mechanism of Action
While specific molecular targets of this compound have not been recently elucidated, the claimed mechanism of G2/M arrest and apoptosis can be visualized through generalized signaling pathways.
Caption: Proposed G2/M arrest pathway of this compound.
Caption: Generalized intrinsic apoptosis pathway.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Echinosporin
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
Echinosporin, a potent cytotoxic agent with significant antitumor activity, requires stringent handling and disposal protocols to ensure the safety of laboratory personnel and the environment. Due to its classification as a hazardous substance, adherence to established guidelines for cytotoxic waste is mandatory. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound, incorporating chemical inactivation through alkaline hydrolysis.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound and any contaminated materials with the utmost care in a designated containment area, such as a biological safety cabinet. Personnel must be equipped with appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Chemical-resistant, disposable (e.g., double-gloving with nitrile) |
| Body Protection | Lab Coat/Gown | Disposable, solid-front, back-closing gown |
| Eye Protection | Safety Goggles | Splash-proof |
| Respiratory Protection | Respirator | Required if there is a risk of aerosol generation |
Disposal Plan: A Two-Stage Approach
The disposal of this compound waste should follow a two-stage process: Stage 1: Chemical Inactivation and Stage 2: Final Disposal of the inactivated waste. This approach minimizes the risk of releasing active cytotoxic compounds into the environment.
Stage 1: Chemical Inactivation via Alkaline Hydrolysis
This compound possesses a lactone functional group within its complex macrocyclic structure. Lactones are susceptible to hydrolysis under alkaline conditions, a process that opens the ring and is expected to lead to the inactivation of the cytotoxic molecule.
Experimental Protocol for Alkaline Hydrolysis of this compound:
Materials:
-
This compound waste (e.g., contaminated solutions, residues)
-
Sodium hydroxide (B78521) (NaOH) solution, 1 M
-
Appropriate chemical-resistant waste container
-
pH indicator strips or a calibrated pH meter
-
Stirring mechanism (e.g., magnetic stirrer and stir bar)
Procedure:
-
Preparation: In a designated chemical fume hood, place the chemical-resistant waste container on a stirrer.
-
Dilution: If the this compound waste is in a solid form or a highly concentrated solution, dilute it with water to facilitate the reaction.
-
Alkalinization: Slowly add 1 M sodium hydroxide solution to the this compound waste while stirring. Monitor the pH of the solution, aiming for a final pH of ≥ 12.
-
Inactivation: Continue stirring the alkaline solution at room temperature for a minimum of 24 hours. This extended duration is a conservative measure to ensure complete hydrolysis of the lactone ring.
-
Neutralization: After the inactivation period, neutralize the solution to a pH between 6.0 and 8.0 by carefully adding a suitable acid (e.g., 1 M hydrochloric acid). Monitor the pH closely to avoid over-acidification.
-
Documentation: Record the details of the inactivation procedure, including the date, volume of waste, amount of NaOH used, and final pH.
Diagram of the Alkaline Hydrolysis of the Lactone Ring:
Stage 2: Final Disposal of Inactivated Waste
Once the chemical inactivation is complete and the solution is neutralized, the resulting waste must still be disposed of in accordance with institutional and local regulations for chemical waste.
-
Containerization: The neutralized solution should be transferred to a clearly labeled, leak-proof hazardous waste container. The label should indicate "Hydrolyzed this compound Waste" and include the date of inactivation.
-
Waste Stream: This container should be placed in the designated accumulation area for cytotoxic/chemical waste.
-
Contaminated Materials: All solid waste that has come into contact with this compound, including PPE, disposable labware, and spill cleanup materials, must be disposed of in designated cytotoxic waste containers (typically purple or yellow with a cytotoxic symbol).[4][5][6] These containers are then sent for high-temperature incineration.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Conclusion: Prioritizing Safety Through Diligent Practice
The cytotoxic nature of this compound necessitates a disposal protocol that is both robust and meticulously followed. While chemical inactivation through alkaline hydrolysis is a scientifically sound approach for degrading the active lactone moiety, the lack of specific kinetic data for this compound requires a conservative approach. Researchers and laboratory managers are urged to review and adapt these procedures in accordance with their institutional safety guidelines and local regulations. By prioritizing safety and adhering to these detailed steps, the risks associated with the handling and disposal of this potent antitumor agent can be effectively managed.
References
- 1. Kinetics and mechanism of the alkaline hydrolysis of securinine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
Safeguarding Your Research: A Comprehensive Guide to Handling Echinosporin
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the handling and disposal of Echinosporin (B1671086). Given its demonstrated antitumor properties, including the inhibition of DNA, RNA, and protein synthesis, this compound must be handled as a potent cytotoxic compound.[1] Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
Due to the cytotoxic nature of this compound, a comprehensive PPE strategy is required to prevent dermal, ocular, and respiratory exposure. The following table summarizes the minimum PPE requirements.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves. | Provides a primary barrier against skin contact. Double-gloving allows for the safe removal of the outer glove immediately upon contamination. |
| Lab Coat/Gown | Disposable, solid-front gown with long sleeves and tight-fitting cuffs. | Protects the body from splashes and aerosol exposure. A solid front provides maximum protection. |
| Eye Protection | Tightly fitting safety goggles or a full-face shield. | Protects the eyes from splashes and airborne particles. |
| Respiratory Protection | A NIOSH-approved N95 respirator or higher (e.g., a powered air-purifying respirator - PAPR) is required when handling the powdered form of this compound or when there is a risk of aerosol generation. | This compound powder can be easily inhaled. A respirator minimizes the risk of respiratory tract exposure. |
| Shoe Covers | Disposable shoe covers. | Prevents the tracking of contaminants out of the designated handling area. |
Operational Plan: From Receipt to Disposal
Safe handling of this compound requires a controlled and systematic approach at every stage. The following workflow outlines the critical steps.
Detailed Experimental Protocol: Weighing and Solubilizing this compound Powder
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation:
-
Ensure a chemical fume hood or a Class II Biological Safety Cabinet (BSC) is certified and functioning correctly.
-
Cover the work surface with a disposable, plastic-backed absorbent pad.
-
Assemble all necessary materials: this compound vial, appropriate solvent, volumetric flasks, pipettes, and a dedicated waste container.
-
-
Personal Protective Equipment (PPE) Donning Sequence:
-
Don inner nitrile gloves.
-
Don a disposable gown, ensuring cuffs are tucked under the inner gloves.
-
Don outer nitrile gloves over the gown cuffs.
-
Don safety goggles and an N95 respirator.
-
-
Weighing the Compound:
-
Perform all weighing operations within the fume hood or BSC.
-
Use a dedicated set of spatulas and weighing paper.
-
Carefully open the this compound vial. Avoid creating dust.
-
Weigh the desired amount of this compound onto the weighing paper.
-
Carefully transfer the powder to a tared conical tube or appropriate vessel.
-
-
Solubilization:
-
Add the appropriate solvent to the vessel containing the this compound powder.
-
Cap the vessel and vortex or sonicate until the compound is fully dissolved.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
-
Post-Handling and Cleanup:
-
Decontaminate all surfaces with an appropriate cleaning agent (e.g., 70% ethanol (B145695) followed by a surface decontaminant).
-
Dispose of all contaminated materials (weighing paper, pipette tips, gloves, gown, absorbent pad) in a clearly labeled cytotoxic waste container.
-
Disposal Plan: A Critical Final Step
All materials that have come into contact with this compound must be treated as cytotoxic waste.
-
Waste Segregation: Use dedicated, clearly labeled, leak-proof, and puncture-resistant containers for all this compound waste.
-
Solid Waste: This includes used PPE, contaminated labware (e.g., pipette tips, tubes), and absorbent materials.
-
Liquid Waste: Collect all liquid waste containing this compound in a designated, sealed container. Do not dispose of it down the drain.
-
Final Disposal: All cytotoxic waste must be incinerated through an approved hazardous waste disposal service.
Emergency Procedures: Be Prepared
In Case of Skin Contact:
-
Immediately remove the contaminated outer glove.
-
Wash the affected area thoroughly with soap and water for at least 15 minutes.
-
Seek immediate medical attention.
In Case of Eye Contact:
-
Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
In Case of Inhalation:
-
Move the individual to fresh air immediately.
-
Seek immediate medical attention.
In Case of a Spill:
-
Alert others in the area and evacuate if necessary.
-
If trained and equipped, use a cytotoxic spill kit to contain and clean up the spill. Always wear appropriate PPE during cleanup.
-
Report the spill to the laboratory supervisor and the institutional safety office.
By adhering to these stringent safety protocols, you are not only protecting yourself and your colleagues but also ensuring the continued integrity and success of your vital research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
